Product packaging for Linoleic Acid(Cat. No.:CAS No. 60-33-3)

Linoleic Acid

Cat. No.: B1675490
CAS No.: 60-33-3
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linoleic Acid (LA), a polyunsaturated omega-6 fatty acid with the molecular formula C₁₈H₃₂O₂, is an essential nutrient that must be obtained through the diet . This compound serves as a critical biochemical precursor in human physiology. Through a series of desaturation and elongation steps, LA is metabolized into longer-chain polyunsaturated fatty acids like Arachidonic Acid (AA) . These derivatives are vital substrates for the synthesis of eicosanoids—including prostaglandins, thromboxanes, and leukotrienes—which are potent local hormones that regulate inflammation, immune responses, vasodilation, and platelet aggregation . As a primary component of membrane phospholipids, LA also influences cell membrane properties such as fluidity, flexibility, and permeability, thereby impacting cellular signaling and function . In research settings, this compound is indispensable for studying cardiovascular health, with meta-analyses exploring its role in modulating blood cholesterol levels and the risk of atherosclerosis . Its dual role in inflammatory pathways, being a precursor to both pro- and anti-inflammatory mediators, makes it a key compound for immunological and metabolic studies . Dermatological research utilizes LA to investigate skin barrier function and wound healing, as it is crucial for maintaining the skin's water permeability barrier . Furthermore, its conjugated form (CLA) is a subject of interest in studies on body composition and cancer . Our this compound is provided as a high-purity reagent to ensure consistent and reliable results in your laboratory experiments. This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B1675490 Linoleic Acid CAS No. 60-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name linoleic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Linoleic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7049-66-3, 30175-49-6, 67922-65-0
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7049-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30175-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67922-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2025505
Record name Linoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linoleic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linoleic and linolenic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic and linolenic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic and linolenic acid (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C
Record name Linoleic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5844
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless oil, Colorless to straw-colored liquid

CAS No.

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Linoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilinoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6144-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linolelaidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14C-Linoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name linoleic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Linoleic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,12-Octadecadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oils, grape
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

23 °F (NTP, 1992), -6.9 °C, -8.5 °C
Record name LINOLEIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Linoleic Acid Metabolism and Biosynthesis

Enzymatic Pathways of Linoleic Acid Metabolism

The conversion of this compound to its longer-chain derivatives involves sequential desaturation and elongation reactions. researchgate.net The initial and rate-limiting step in this cascade is catalyzed by delta-6 desaturase. uniprot.orgembopress.org

Delta-6 Desaturase (FADS2) Activity and Regulation

Delta-6 desaturase (D6D), encoded by the FADS2 gene, is a critical enzyme in the biosynthesis of highly unsaturated fatty acids from essential PUFAs like this compound and alpha-linolenic acid. uniprot.orgmdpi.com FADS2 introduces a cis double bond at the sixth carbon atom of the fatty acyl chain. uniprot.orgnih.gov Specifically, FADS2 catalyzes the conversion of this compound (18:2n-6) to gamma-linolenic acid (GLA, 18:3n-6). romj.orguniprot.orgthegoodscentscompany.com

Beyond its primary delta-6 activity, FADS2 can also exhibit delta-8 desaturase activity, acting on 20-carbon fatty acids such as eicosadienoic acid (EDA, 20:2n-6) to produce dihomo-gamma-linolenic acid (DGLA, 20:3n-6). mdpi.com Research, including studies in mice with deleted FADS2 expression, has demonstrated that FADS2 is the sole desaturase initiating the desaturation-chain elongation cascade that transforms essential fatty acids into omega-3 and omega-6 PUFAs. embopress.org

FADS2 activity is crucial for the synthesis of downstream PUFAs, and its deficiency can abolish the synthesis of long and very long-chain polyenoic acids. embopress.org Studies have also shown that FADS2 can catalyze the conversion of palmitate (16:0) into sapienate (16:1n-10), a fatty acid abundant in human sebum. researchgate.netnih.gov

Delta-5 Desaturase (FADS1) Activity and Regulation

Delta-5 desaturase (D5D), encoded by the FADS1 gene, is another key enzyme in the this compound metabolic pathway. romj.orgmybiosource.com FADS1 catalyzes the introduction of a double bond at the fifth carbon position of a fatty acid chain. mdpi.commybiosource.com This enzyme is responsible for converting dihomo-gamma-linolenic acid (DGLA, 20:3n-6), a product of GLA elongation, into arachidonic acid (AA, 20:4n-6). romj.orgmybiosource.comresearchgate.net FADS1 is considered the only mammalian delta-5 desaturase capable of producing AA and eicosapentaenoic acid (EPA) from their respective precursors. ahajournals.orgahajournals.org

The activity of FADS1 is influenced by genetic variations, with certain single nucleotide polymorphisms (SNPs) in the FADS1 gene associated with altered enzyme activity and subsequent changes in PUFA levels. romj.orgmdpi.com For instance, carriers of the minor allele for SNP rs174546 have shown reduced FADS1 activity, leading to increased levels of this compound and DGLA and decreased levels of AA. romj.org Studies have also indicated that the TT genotype of FADS1-rs174550 might be associated with higher D5D and D6D activity compared to the CC genotype. mdpi.com

Elongase Enzymes in this compound Pathway

Elongase enzymes are responsible for lengthening the carbon chain of fatty acids by adding two carbon units. romj.orggoogle.com In the context of this compound metabolism, elongases work in conjunction with desaturases to synthesize longer-chain PUFAs. romj.org Following the desaturation of this compound to GLA by FADS2, elongase enzymes, such as ELOVL5, catalyze the elongation of GLA (18:3n-6) to form dihomo-gamma-linolenic acid (DGLA, 20:3n-6). romj.orgsmpdb.ca

The this compound pathway involves a series of elongation and desaturation steps. After the conversion of DGLA to AA by FADS1, further elongation of AA (20:4n-6) by enzymes like ELOVL5 and ELOVL2 leads to the formation of adrenic acid (22:4n-6) and tetracosatetraenoic acid (24:4n-6). romj.org These very long-chain fatty acids can then undergo further desaturation by FADS2. reactome.orgromj.org

Different elongase enzymes exhibit specificity for fatty acids of different chain lengths. For example, delta-9 elongase can catalyze the elongation of this compound (C18:2) to eicosadienoic acid (C20:2). frontiersin.orggoogle.com

Genetic Regulation of this compound Metabolism

The efficiency of this compound metabolism and the subsequent production of downstream PUFAs are significantly influenced by genetic factors, particularly variations in the genes encoding desaturase and elongase enzymes. romj.orgvt.edu The FADS1 and FADS2 genes, located in a cluster on human chromosome 11, are key regulators of PUFA levels. mdpi.comromj.org

FADS1 Gene Variants and Metabolic Outcomes

Polymorphisms in the FADS1 gene have been extensively studied for their association with variations in fatty acid profiles and metabolic health outcomes. romj.orgvt.edu These genetic variations can affect the activity of the FADS1 enzyme, thereby altering the conversion rates of its substrates and influencing the concentrations of various PUFAs in the body. romj.orgmdpi.com

Studies have shown that FADS1 gene variants are associated with plasma PUFA content. romj.org For instance, carriers of the minor allele of SNP rs174546 exhibit reduced FADS1 activity, leading to higher levels of this compound and DGLA and lower levels of AA and EPA. romj.org Another SNP, rs174547 in the FADS1 gene, has been linked to metabolic syndrome and its markers, such as increased visceral fat mass and fasting hyperglycemia. romj.org The rs174537 FADS variation is also reported to influence FADS1 activity and the body's response to increased fatty acid intake. romj.org Furthermore, the FADS1-rs174550 gene polymorphism has been associated with fasting blood glucose levels and increased serum levels of omega-6 lipid mediators derived from this compound. romj.org

Research indicates that the effects of dietary this compound intake on the body are largely dependent on the specific FADS1 gene variant an individual carries. news-medical.net This can influence outcomes such as the inflammatory response and changes in fasting glucose levels. news-medical.net The FADS1 genotype can modify the effects of a this compound-enriched diet on adipose tissue inflammation, potentially through differential biosynthesis of AA-derived eicosanoids. nih.gov

A study exploring the relationship between genetic variability in the FADS1 gene and fatty acid metabolism in athletes suggested that the minor allele for certain variants might decrease baseline serum levels of EPA. vt.edu This indicates that genetic data could potentially be used to assess individual risk for PUFA deficiency and inform dietary recommendations. vt.edu

The FADS1/FADS2 gene cluster has shown strong associations with dietary fatty acid intake and has been implicated in various conditions related to lipid metabolism disorders, including cardiovascular disease, cancer, obesity, metabolic syndrome, and dyslipidemias. romj.orgvt.edu

Transcriptomic Analysis of this compound Metabolic Pathways

Transcriptomic analysis, which involves studying the complete set of RNA transcripts produced by an organism, provides insights into the gene expression patterns associated with this compound metabolism. caass.org.cnfrontiersin.org These studies can identify key genes and pathways that are actively involved in regulating this compound levels and its downstream metabolites. sciengine.comcaass.org.cn

Transcriptome analysis has revealed that metabolic pathways play a significant role in regulating this compound content in various organisms. caass.org.cnmdpi.com For example, a large-sample-size transcriptome analysis in chickens identified metabolic pathways as important regulators of this compound content in muscle. sciengine.comcaass.org.cn This study screened for candidate genes associated with this compound content, with functional enrichment analysis showing that genes within the target modules were mainly enriched in metabolic pathways. sciengine.comcaass.org.cn

Transcriptomic and metabolomic analyses combined have been used to understand the molecular mechanisms influencing fatty acid profiles. frontiersin.orgmdpi.com In barley, integrated analysis revealed that pathways of this compound metabolism, along with other lipid metabolic pathways, play important roles in coping with salt stress. mdpi.com Similarly, transcriptomic analysis of developing soybean seeds identified this compound metabolism as a significantly enriched pathway at certain developmental stages, highlighting its importance in shaping the fatty acid profile of the seeds. frontiersin.org These studies utilize techniques like RNA sequencing (RNA-Seq) and weighted gene coexpression network analysis (WGCNA) to identify key genes and pathways. sciengine.comcaass.org.cn

Transcriptomic analysis can also reveal regulatory networks involved in controlling unsaturated fatty acid content. frontiersin.org By identifying differentially expressed genes (DEGs) and analyzing their enrichment in various pathways, researchers can gain a deeper understanding of the genetic factors influencing this compound metabolism. frontiersin.orgmdpi.com

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound5280450
Alpha-linolenic acid5280934
Gamma-linolenic acid (GLA)5280933
Dihomo-gamma-linolenic acid (DGLA)5280581 mdpi.com or 6439848 thegoodscentscompany.com
Arachidonic acid (AA)444899 mdpi.com
Eicosapentaenoic acid (EPA)5281190
Docosahexaenoic acid (DHA)445580 cmdm.tw
Stearidonic acid (SDA)5281550
Adrenic acid5280721
Tetracosatetraenoic acid5312774
Tetracosapentaenoic acid5312775
Sapienate5281120
Palmitate985
Eicosadienoic acid (EDA)5280576
Eicosatetraenoic acid (ETA)5312557 mdpi.com
Oleic acid445639 mdpi.com
Stearic acid1119
Palmitoleic acid445638 mdpi.com
Flavin-Adenine Dinucleotide (FAD)643975 nih.gov

Table of Enzymes and Related Genes

Enzyme NameGene NamePubChem CID (Protein)
Delta-6 desaturaseFADS2114050369 nih.gov
Delta-5 desaturaseFADS1114050368 idrblab.net
Elongase (ELOVL5)ELOVL5114050372
Elongase (ELOVL2)ELOVL2114050371 uniprot.org
Delta-12 desaturaseFAD2114050370
Delta-9 elongaseELOVL1114050373 idrblab.net
Delta-15 desaturaseFAD3114050374

This compound Conversion to Downstream Metabolites

This compound undergoes a series of enzymatic conversions to produce longer-chain, more unsaturated fatty acids and other metabolites. This metabolic pathway is crucial for generating signaling molecules involved in numerous physiological and pathophysiological processes.

Arachidonic Acid Synthesis and Significance

Arachidonic acid (ARA, 20:4n-6) is a primary downstream metabolite of this compound and a critical component of cell membranes, particularly in the brain, muscles, and liver. metwarebio.com The biosynthesis of ARA from LA involves a series of enzymatic steps primarily occurring in the endoplasmic reticulum and peroxisomes. metwarebio.com

The pathway typically begins with the conversion of this compound (18:2n-6) to gamma-linolenic acid (GLA, 18:3n-6) catalyzed by the enzyme delta-6-desaturase (D6D), encoded by the FADS2 gene. metwarebio.commdpi.com This step is considered rate-limiting in the pathway. metwarebio.com GLA is then elongated by the enzyme elongase (specifically ELOVL5) to form dihomo-gamma-linolenic acid (DGLA, 20:3n-6). metwarebio.commdpi.comsmpdb.ca Finally, DGLA is converted to arachidonic acid (20:4n-6) by the enzyme delta-5-desaturase (D5D), encoded by the FADS1 gene. mdpi.comsmpdb.ca An alternative pathway for DGLA formation involves the elongation of linoleoyl-CoA by ELOVL5 followed by desaturation by FADS2 acting as a Δ8-desaturase. mdpi.com

ARA is highly significant due to its role as a precursor for the synthesis of eicosanoids, a diverse group of signaling molecules. metwarebio.com These include prostaglandins (B1171923), thromboxanes, and leukotrienes, generated through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. metwarebio.comresearchgate.net Eicosanoids derived from ARA are involved in inflammation, immune response, blood clotting, and the regulation of blood pressure. metwarebio.com While ARA metabolites generally exhibit pro-inflammatory roles, some, like certain prostaglandins and lipoxins, also play roles in the resolution of inflammation. researchgate.net

Research findings highlight the importance of this conversion. For instance, studies in cystic fibrosis models have shown that this compound supplementation can increase arachidonic acid levels in airway cells and lung tissue, leading to increased levels of arachidonate-derived proinflammatory metabolites like PGE₂ and PGF₂α and increased neutrophil infiltration. nih.govphysiology.org

Formation of Oxidized this compound Metabolites (OXLAMs)

This compound is susceptible to oxidation, both enzymatically and non-enzymatically, leading to the formation of oxidized this compound metabolites (OXLAMs). escholarship.orgnih.gov These bioactive derivatives of LA have been implicated in various physiological and pathological conditions. nih.gov

OXLAMs can be generated through several mechanisms. Non-enzymatic oxidation involves processes such as photo-oxidation or heat-induced thermal oxidation. escholarship.org Enzymatic oxidation of LA is catalyzed by various enzymes, including lipoxygenases (e.g., 12/15-lipoxygenase), cyclooxygenases (COX-1 and COX-2), prostaglandin (B15479496) dehydrogenase, cytochrome P450 enzymes, and soluble epoxide hydrolase. escholarship.orgnih.govnih.gov

These oxidation processes lead to the formation of various OXLAMs, including hydroperoxy-octadecadienoic acids (HpODEs) like 9- and 13-HpODE, which can be further converted to hydroxy (HODEs) and ketone (oxoODEs) derivatives, such as 9- and 13-hydroxy-octadecadienoic acid and 9- and 13-oxo-octadecadienoic acid. nih.govnih.govmdpi.comencyclopedia.pub COX enzymes, for example, transform LA into 13S-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE), which can then be decomposed to 13-HODE. nih.gov

OXLAMs are considered pleiotropic bioactive derivatives with various biological activities. nih.gov They have been mechanistically linked to pathological conditions such as cardiovascular disease, chronic pain, and nonalcoholic steatohepatitis (NASH). nih.govnih.govencyclopedia.pub

Research indicates that OXLAMs can induce liver mitochondrial dysfunction, apoptosis (programmed cell death), and activation of the NLRP3 inflammasome. nih.gov Studies in mice have shown that diets containing OXLAMs can lead to increased fatty acid oxidation and lipid peroxidation in the liver, associated with increased oxidative stress. nih.gov OXLAM-induced mitochondrial dysfunction has been linked to reduced Complex I protein and hepatic ATP levels, along with increased mitochondrial biogenesis and cytoplasmic mitochondrial DNA. nih.gov Oxidative stress induced by OXLAMs can also increase thioredoxin-interacting protein (TXNIP) and stimulate the activation of mitochondrial apoptosis signal-regulating kinase 1 (ASK1), leading to apoptosis. nih.gov

Furthermore, OXLAMs have been reported in various mammalian systems, including the cardiovascular, immune, circulatory, and nervous systems, primarily from de novo synthesis from LA in vivo. escholarship.org Elevated levels of specific OXLAMs, such as 13-hydroxy-octadecadienoic acid (13-HODE) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), have been implicated in conditions like pediatric asthma and allergic inflammation. ersnet.org Studies have linked increased fecal content of LA metabolites in infants to an increased risk of childhood atopy and asthma. ersnet.org

Here is a summary of some OXLAMs and their associated biological activities/implications:

OXLAM NameAssociated Biological Activities/Implications
9-hydroxy-octadecadienoic acidLinked to pathological conditions, including cardiovascular disease and chronic pain. nih.gov
13-hydroxy-octadecadienoic acidImplicated in pediatric asthma and allergic inflammation. ersnet.org Linked to pathological conditions. nih.gov
9-oxo-octadecadienoic acidLinked to pathological conditions, including cardiovascular disease and chronic pain. nih.gov
13-oxo-octadecadienoic acidLinked to pathological conditions, including cardiovascular disease and chronic pain. nih.gov
12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME)Implicated in pediatric asthma and allergic inflammation. ersnet.org
4-Hydroxynonenal (B163490) (HNE)Associated with various illnesses, including cardiovascular disease, cancer, and Alzheimer's disease. mdpi.comencyclopedia.pub

Interactions with Other Fatty Acid Metabolic Pathways

The metabolism of this compound interacts with other fatty acid metabolic pathways, particularly those involving other polyunsaturated fatty acids.

Cross-talk with Alpha-Linolenic Acid Metabolism

This compound (an omega-6 fatty acid) and alpha-linolenic acid (ALA, an omega-3 fatty acid) are both essential PUFAs that compete for the same enzymatic machinery for their metabolic conversion to longer-chain, more unsaturated derivatives. researchgate.netnih.govresearchgate.net This shared pathway involves the delta-6-desaturase and delta-5-desaturase enzymes, as well as elongases. smpdb.caresearchgate.net

The metabolic conversion of LA to ARA and of ALA to eicosapentaenoic acid (EPA, 20:5n-3) and subsequently docosahexaenoic acid (DHA, 22:6n-3) is dependent on the relative availability of these precursor substrates. researchgate.net This competition means that a high dietary intake of LA relative to ALA can influence the synthesis rates of both omega-6 and omega-3 downstream metabolites. researchgate.net

Here is a table summarizing the competitive enzymatic steps:

EnzymeSubstrate (Omega-6 Pathway)Product (Omega-6 Pathway)Substrate (Omega-3 Pathway)Product (Omega-3 Pathway)
Delta-6-desaturaseThis compound (18:2n-6)Gamma-Linolenic Acid (18:3n-6)Alpha-Linolenic Acid (18:3n-3)Stearidonic Acid (18:4n-3)
Elongase (ELOVL5)Gamma-Linolenic Acid (18:3n-6)Dihomo-gamma-Linolenic Acid (20:3n-6)Stearidonic Acid (18:4n-3)Eicosatetraenoic Acid (20:4n-3)
Delta-5-desaturaseDihomo-gamma-Linolenic Acid (20:3n-6)Arachidonic Acid (20:4n-6)Eicosatetraenoic Acid (20:4n-3)Eicosapentaenoic Acid (20:5n-3)

This competition highlights how the dietary ratio of omega-6 to omega-3 fatty acids can impact the production of their respective bioactive metabolites, influencing various physiological processes, including inflammation and immune function. researchgate.netnih.govresearchgate.net

Impact on De Novo Lipogenesis Enzymes (e.g., Delta-9-Desaturase, SREBP-1c)

This compound (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), plays a complex role in regulating de novo lipogenesis, the metabolic pathway responsible for synthesizing fatty acids from simpler precursors. Its impact is notably observed through its influence on key enzymes and transcription factors involved in this process, such as Delta-9-Desaturase (Stearoyl-CoA Desaturase-1, SCD1) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

The effect of this compound on SCD1 appears to vary depending on the tissue and experimental conditions. In some studies, unsaturated fatty acids like this compound did not significantly affect the expression of SCD1 in neonatal rat cardiac myocytes nih.gov. Conversely, studies in pigs fed a high this compound diet demonstrated a decrease in Delta-9-Desaturase activity and reduced lipogenesis in subcutaneous adipose tissue nih.govresearchgate.netedpsciences.org. Similarly, in bovine mammary glands, unsaturated long-chain fatty acids, including PUFAs, inhibited mammary SCD1 expression wur.nl. The inhibitory effect of unsaturated fatty acids on mammary SCD1 expression seems to increase proportionally with the number of double bonds wur.nl.

Conjugated this compound (CLA), a group of isomers of this compound, has also been investigated for its effects on lipogenic enzymes. Studies have shown that CLA can decrease SCD activity, often by reducing mRNA expression and/or catalytic activity in various models, including rodents and cell lines nih.gov. The trans-10, cis-12 isomer of CLA, in particular, is recognized for its ability to inhibit SCD activity nih.govjpp.krakow.pl. However, one study suggested that the anti-obesity effects observed with this CLA isomer might not be solely mediated by its impact on SCD1 expression and activity nih.gov.

Interestingly, while PUFAs like this compound tend to repress SREBP-1c, certain CLA isomers, such as trans-10, cis-12 CLA, have shown a different effect. In HepG2 cells, treatment with trans-10, cis-12 CLA led to increased mRNA and protein levels of lipogenic genes, including SREBP1, compared to treatment with this compound jmb.or.krjmb.or.kr. This suggests that specific structural differences in fatty acid isomers can lead to divergent regulatory effects on key lipogenic pathways. The trans-10, cis-12 CLA isomer's ability to stimulate hepatic lipogenesis may involve the activation of the mTOR/SREBP1 pathway jmb.or.kr.

The following table summarizes some research findings on the impact of this compound and CLA on SCD1 and SREBP-1c:

Study Model/ContextFatty Acid TreatmentEnzyme/Factor AffectedObserved EffectReference
Neonatal rat cardiac myocytesThis compound (Unsaturated FA)SCD1 expressionNo significant effect nih.gov
Pig subcutaneous adipose tissueHigh this compound dietDelta 9-Desaturase activityDecreased nih.govresearchgate.net
Bovine mammary glandUnsaturated LCFA (including PUFA)Mammary SCD1 expressionInhibited (effect proportional to double bonds) wur.nl
Rodents and rodent cell linesConjugated this compound (CLA)SCD activityDecreased (mRNA and/or catalytic activity) nih.gov
3T3-L1 adipocytes, micetrans-10, cis-12 CLASCD activity/expressionInhibited in adipocytes; anti-obesity effect potentially independent of SCD1 in mice nih.gov
HepG2 cellstrans-10, cis-12 CLA vs this compoundSREBP1 expressionIncreased by CLA compared to this compound jmb.or.krjmb.or.kr
Various tissues (implied by PUFA)PUFAs (including this compound)SREBP-1c expressionRepressed nih.govscirp.org

Cellular and Molecular Mechanisms of Linoleic Acid Action

Signal Transduction Pathways Modulated by Linoleic Acid

This compound and its metabolites can modulate several key signal transduction pathways, leading to diverse cellular outcomes.

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated nuclear receptors that play critical roles in regulating gene expression involved in metabolism, differentiation, and inflammation. This compound and its metabolites are recognized as endogenous ligands for PPARs, influencing their transcriptional activity. smw.ch

PPAR-alpha (PPARα) is highly expressed in tissues with high fatty acid catabolic rates, such as the liver, heart, and muscle. frontiersin.orgmdpi.com It is a key regulator of lipid homeostasis, promoting fatty acid transport and oxidation. mdpi.com Polyunsaturated fatty acids, particularly those with 18-22 carbon atoms and 2-6 double bonds, including this compound, can activate PPARα by binding to its C-terminal region. reactome.org This binding induces a conformational change in PPARα, facilitating the recruitment of coactivators and subsequent binding to peroxisome proliferator-responsive elements (PPREs) in the regulatory regions of target genes. frontiersin.orgreactome.org

Research indicates that this compound can induce the expression of PPARα target genes involved in fatty acid metabolism. For instance, studies using rat hepatoma cells have shown that conjugated this compound (CLA), a derivative of this compound, acts as a high-affinity ligand and activator of PPARα, leading to the accumulation of PPAR-responsive mRNAs such as acyl-CoA oxidase (ACO), liver fatty acid binding protein (L-FABP), and cytochrome P450IVA1 (CYP4A1). purdue.edu While CLA demonstrated a more potent effect, this compound itself can influence PPARα activation. purdue.edu

Furthermore, studies in Ppara transgenic mice have revealed that altered PPARα signaling can lead to the accumulation of hepatic this compound, which is associated with age-dependent hepatocarcinogenesis. mdpi.comresearchgate.net This suggests a complex interplay between PPARα signaling, this compound metabolism, and liver health.

PPAR-gamma (PPARγ) is predominantly found in adipose tissue, where it plays a crucial role in adipogenesis and lipid storage. smw.ch It is also involved in regulating glucose homeostasis and inflammatory responses. pnas.org While this compound itself can activate PPARγ, some of its metabolites, particularly nitroalkene derivatives like nitrothis compound (LNO2), are potent endogenous ligands for PPARγ. pnas.org LNO2 has been shown to activate PPARγ at physiological concentrations, rivaling the potency of some synthetic PPARγ agonists. pnas.org

Activation of PPARγ by ligands such as LNO2 can induce PPARγ-dependent signaling actions, including the induction of macrophage CD36 expression, adipocyte differentiation, and glucose uptake. pnas.org These findings highlight a mechanism by which this compound metabolites can influence metabolic and inflammatory processes through PPARγ.

Studies on conjugated this compound (CLA) have also demonstrated its ability to act as a ligand and activator of PPARγ. researchgate.netacs.org Different CLA isomers have varying affinities for PPARγ and can induce PPARγ-responsive genes. researchgate.net This suggests that the metabolic conversion of this compound to conjugated forms can also impact PPARγ signaling.

Moreover, there is evidence of interaction between different PPAR subtypes. Oxidative metabolism of this compound, specifically the formation of 13-S-hydroxyoctadecadienoic acid (13-S-HODE), a product of 15-lipoxygenase-1 (15-LOX-1) metabolism, has been shown to downregulate PPAR-beta/delta (PPARβ/δ), which in turn promotes PPARγ activity. nih.gov This indicates a complex regulatory network among PPARs influenced by this compound metabolites.

PPAR-delta (PPARδ), also known as PPAR-beta (PPARβ), is ubiquitously expressed and involved in various processes, including energy homeostasis, fatty acid oxidation in skeletal muscle and heart, and keratinocyte proliferation and differentiation. smw.chuniprot.org this compound is recognized as a potential endogenous ligand for PPARδ. drugbank.com

Research suggests that PPARβ/δ is a lipid ligand-inducible transcription factor associated with macrophage polarization. oncotarget.com High concentrations of polyunsaturated fatty acids, including this compound, found in malignancy-associated ascites have been shown to act as potent PPARβ/δ agonists in macrophages, leading to the deregulation of PPARβ/δ target genes. oncotarget.com This deregulation may contribute to the pro-tumorigenic polarization of tumor-associated macrophages. oncotarget.com

In the context of cardiac maturation, PPARδ activation has been shown to efficiently upregulate gene regulatory networks underlying fatty acid oxidation in human pluripotent stem cell-derived cardiomyocytes. biorxiv.org This highlights the role of PPARδ in modulating metabolic pathways in these cells, potentially influenced by ligands like this compound.

PI3K/Akt Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. mdpi.com this compound has been shown to modulate this pathway in various cell types.

In keratinocytes exposed to UVB radiation, this compound treatment was found to upregulate PI3K/Akt-dependent expression of enzymes involved in glutathione (B108866) synthesis, such as GCLC and GSS. mdpi.comnih.gov This action contributes to restoring depleted glutathione levels and protecting against oxidative damage. mdpi.comnih.gov

Studies in breast cancer cells have demonstrated that this compound can induce migration and invasion through an EGFR-/PI3K-/Akt-dependent pathway. nih.gov this compound was shown to induce Akt2 activation, which required EGFR and PI3K activity. nih.gov This suggests that this compound can activate the PI3K/Akt pathway in a receptor-dependent manner in certain cancer cells, influencing their migratory and invasive potential.

Furthermore, research on pancreatic cancer cell lines indicates that while docosahexaenoic acid (DHA) reduced PI3K/Akt activity, this compound reversed this effect and enhanced pAkt levels. mdpi.com This highlights a potential interplay between different fatty acids in modulating the PI3K/Akt pathway.

Alpha-linolenic acid (ALA), an omega-3 fatty acid and isomer of this compound, has also been shown to exert endothelial protective effects against high glucose injury via the PI3K/Akt pathway. plos.org ALA treatment increased Akt phosphorylation, which was blocked by PI3K inhibitors, suggesting a role for PI3K/Akt in ALA's anti-inflammatory effects in endothelial cells. plos.org

AMPK Signaling Pathway Activation

The AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular energy homeostasis. Activation of AMPK promotes ATP-producing pathways, such as fatty acid oxidation and glycolysis, while inhibiting ATP-consuming processes like fatty acid synthesis. mdpi.com this compound and its derivatives have been shown to activate the AMPK signaling pathway.

Recent findings indicate that this compound enhances antioxidant capacity through activating the AMPK signaling pathway in hepatocytes. mdpi.comnih.govnih.gov This activation is linked to the stabilization of Nrf2, a transcription factor that orchestrates the antioxidant response. nih.gov

Studies in skeletal muscle cells have demonstrated that this compound can stimulate glucose uptake through AMPK activation. koreamed.org Treatment with this compound led to significant phosphorylation of both AMPK and its downstream target ACC, indicating AMPK pathway activation. koreamed.org

Conjugated this compound (CLA), a structural isomer of this compound, has also been shown to activate AMPK in various cell models, including adipocytes and skeletal muscle cells. nih.govplos.orgresearchgate.net In adipocytes, the trans-10, cis-12 isomer of CLA reduces triglyceride levels, partly through AMPK activation. plos.org In skeletal muscle cells, CLA isomers can stimulate glucose transport through a mechanism involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and AMPK. nih.govresearchgate.net This suggests that this compound's metabolic conversion can influence AMPK signaling through different upstream mechanisms.

G Protein-Coupled Receptor 40 (GPR40/FFAR1) Activation

This compound is a natural ligand for G Protein-Coupled Receptor 40, also known as Free Fatty Acid Receptor 1 (FFAR1) frontiersin.orgmdpi.com. GPR40 is primarily expressed in pancreatic beta cells and enteroendocrine cells, where it plays a significant role in glucose homeostasis by mediating fatty acid-stimulated insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1 mdpi.comuniprot.orgpnas.org.

Activation of GPR40 by this compound leads to the activation of intracellular signaling pathways, including the Gq/11 protein pathway pnas.orgscbt.com. This activation triggers phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and an increase in intracellular calcium concentration ([Ca2+]i) through the mobilization of calcium from the endoplasmic reticulum and enhanced influx through voltage-gated calcium channels oup.comkjpp.netbioscientifica.com. The increase in [Ca2+]i is crucial for the exocytosis of insulin from pancreatic beta cells kjpp.net.

Studies have demonstrated that this compound-stimulated insulin secretion in rat islets is impaired by the inhibition of FFAR1, suggesting a direct role of the receptor in this process oup.com. Furthermore, in mouse islets, inhibiting FFAR1 with small interfering RNA completely blocked this compound-stimulated insulin secretion oup.com. This compound has also been shown to activate GPR40 in pancreatic alpha-cells, leading to an increase in intracellular calcium and glucagon (B607659) secretion bioscientifica.com.

Beyond its role in insulin and glucagon secretion, GPR40 activation by this compound has been implicated in other cellular responses. In keratinocytes, this compound, through FFAR1, has been shown to increase cell migration and matrix metalloproteinase-9 (MMP-9) activity, potentially contributing to wound healing processes frontiersin.org.

Data on GPR40/FFAR1 activation by this compound:

Cell TypeEffect of this compound on GPR40/FFAR1 ActivityDownstream SignalingObserved OutcomeSource
Pancreatic Beta CellsActivationGq/11 pathway, PLC, Increased [Ca2+]i, ERK1/2 mdpi.comkjpp.netEnhanced glucose-stimulated insulin secretion mdpi.comoup.com mdpi.comkjpp.netoup.com
Enteroendocrine CellsActivationGq pathwayRelease of incretin hormones (GLP-1, GIP) mdpi.com mdpi.com
Pancreatic Alpha-CellsActivationPLC, Increased [Ca2+]iIncreased glucagon secretion bioscientifica.com bioscientifica.com
Keratinocytes (HaCaT)ActivationERK1/2 and p38 MAPK pathways frontiersin.orgIncreased migration, MMP-9 activity frontiersin.org frontiersin.org

MAPK Pathway Interactions

This compound interacts with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in various cellular processes including proliferation, differentiation, and the stress response. Studies have shown that this compound can activate components of the MAPK pathway.

In vascular endothelial cells, this compound exposure significantly activated both Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways nih.gov. The activation of p38 MAPK was observed to occur relatively quickly, suggesting it might be upstream of the ERK1/2 pathway in this context nih.gov. Inhibition of ERK activity significantly reduced this compound-induced activation of nuclear factor kappa B (NF-κB), indicating a contribution of the ERK1/2 pathway to NF-κB-dependent transcription nih.gov.

In keratinocytes, this compound, acting through FFAR1, increased migration by activating the ERK1/2 and p38 signaling pathways frontiersin.org. Differentially expressed genes in GPR40-overexpressing pancreatic beta cells treated with this compound were found to be related to the MAP kinase pathway koreamed.org. Specifically, ERK phosphorylation was significantly increased in these cells upon this compound treatment, coinciding with increased insulin secretion koreamed.org.

Conjugated linoleic acids (CLAs), isomers of this compound, have also been shown to attenuate the phosphorylation of MAPK in human bronchial epithelial cells, suggesting a role in mediating anti-inflammatory effects rsc.org.

Data on this compound and MAPK Pathway Interactions:

Cell TypeEffect of this compound on MAPK PathwaySpecific MAPK Components AffectedDownstream EffectsSource
Vascular Endothelial CellsActivationERK1/2, p38 MAPKContributes to NF-κB activation, Proinflammatory events nih.gov
Keratinocytes (HaCaT)ActivationERK1/2, p38 MAPKIncreased migration frontiersin.org
Pancreatic Beta Cells (RIN-40)ActivationERKIncreased ERK phosphorylation, Insulin secretion koreamed.org
Human Bronchial Epithelial Cells (with CLA)AttenuationMAPK (general)Anti-inflammatory effects rsc.org

NF-κB Pathway Inhibition

This compound has been reported to influence the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses. The available evidence suggests that this compound can inhibit the activation of NF-κB.

In macrophages, this compound can modulate lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting NF-κB activation researchgate.net. This inhibition can occur through preventing the phosphorylation and subsequent degradation of the inhibitor protein IκB, thus blocking the translocation of NF-κB into the nucleus researchgate.net. Alternatively, this compound may directly interfere with the DNA binding activity of NF-κB, suppressing its transcriptional activity researchgate.net. This leads to a decrease in the expression of pro-inflammatory genes researchgate.net.

Studies using conjugated this compound (CLA) have also demonstrated its ability to suppress inflammatory responses and the expression of adhesion molecules like ICAM-1 through the inhibition of NF-κB signaling in human bronchial epithelial cells rsc.org. This effect is mediated, at least in part, by blocking NF-κB transcription regulation rsc.org.

While some studies suggest that diets high in this compound could potentially increase NF-κB signaling, others indicate that this compound can regulate NF-κB signaling in a protective manner, leading to decreased levels of NF-κB mediators in certain tissues frontiersin.org.

Data on this compound and NF-κB Pathway Inhibition:

Cell TypeEffect of this compound on NF-κB PathwayProposed Mechanism of InhibitionObserved OutcomeSource
MacrophagesInhibitionPrevents IκB phosphorylation/degradation, Interferes with DNA bindingReduced pro-inflammatory gene expression researchgate.net
Human Bronchial Epithelial Cells (with CLA)InhibitionBlocking NF-κB transcription regulationSuppressed inflammatory response, Reduced ICAM-1 expression rsc.org
Garden Dormice Tissues (High LA diet)Decreased signalingReduced levels of NF-κB mediators (IKKα/β, IκBα)Protective regulation of NF-κB signaling frontiersin.org

TOR Signaling Pathway Modulation

Research indicates that this compound can modulate the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Recent findings suggest that this compound enhances antioxidant capacity through activating the Adenosine Monophosphate-Activated Protein Kinase (AMPK) signaling pathway and the AMPK-TOR signaling pathway in hepatocytes nih.gov. The antioxidant effect of this compound in this context is primarily attributed to the stabilization of Nrf2, a transcription factor that regulates enzymes involved in glutathione synthesis nih.gov.

Furthermore, a metabolite of this compound, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), has been identified to suppress cancer cell growth by inhibiting mTOR biorxiv.org. 13-S-HODE directly binds to the catalytic ATP-binding domain of mTOR, preventing its kinase activity in an ATP-competitive manner biorxiv.org. Treatment with 13-S-HODE or expression of the enzyme responsible for its production (ALOX15) reduced mTOR signaling, leading to the suppression of cancer cell growth biorxiv.org.

Omega-6 polyunsaturated fatty acids, including this compound, have also been shown to activate both autophagy and antioxidation in a synergistic feedback loop via TOR-dependent and TOR-independent signaling pathways jcu.cz.

Data on this compound and TOR Signaling Pathway Modulation:

Cell TypeCompound/MetaboliteEffect on TOR SignalingMechanismObserved OutcomeSource
HepatocytesThis compoundActivation (via AMPK)Activation of AMPK-TOR pathway, Nrf2 stabilizationEnhanced antioxidant capacity nih.gov
Cancer Cells13-S-HODE (metabolite)InhibitionDirect binding to mTOR catalytic domainSuppression of cancer cell growth biorxiv.org
MacrophagesThis compoundModulationTOR-dependent and independent pathwaysActivation of autophagy and antioxidation jcu.cz

Influence on Gene Expression and Transcriptional Regulation

Beyond direct signaling pathway modulation, this compound also influences cellular function by altering gene expression and transcriptional regulation.

Regulation of Enzymes Involved in Glutathione Synthesis (GCLC, GSS)

This compound has been shown to regulate the expression of enzymes critical for the de novo synthesis of glutathione (GSH), a key cellular antioxidant. Specifically, this compound can upregulate the expression of glutamate-cysteine ligase catalytic subunit (GCLC) and glutathione synthetase (GSS).

In keratinocytes exposed to UVB radiation, this compound treatment restored depleted GSH levels and upregulated the expression of GCLC and GSS nih.govresearchgate.net. This effect was found to be dependent on the PI3K/Akt signaling pathway nih.govmdpi.com. Inhibition of the PI3K/Akt pathway reduced the this compound-induced increase in GSH levels, indicating that a functional PI3K/Akt pathway is necessary for this effect mdpi.com.

The upregulation of GCLC and GSS by this compound suggests a mechanism by which it enhances antioxidant capacity and protects against oxidative damage nih.govresearchgate.net.

Data on this compound and Regulation of GCLC and GSS Expression:

Cell TypeStimulusEffect of this compound on GCLC/GSS ExpressionInvolved PathwayObserved OutcomeSource
Keratinocytes (HaCaT)UVB radiationUpregulation of mRNA and protein levelsPI3K/AktRestored GSH levels, Antioxidant effect nih.govresearchgate.netmdpi.com
Bovine Mammary Epithelial Cells (with CLA)LPS challengeUpregulation of mRNA expression (Nrf2 target)Nrf2Alleviated oxidative stress mdpi.com

Modulation of Adipocyte Fatty Acid Binding Protein (A-FABP) Gene Expression

This compound has been observed to modulate the expression of Adipocyte Fatty Acid Binding Protein (A-FABP), also known as FABP4. A-FABP is expressed in adipocytes and macrophages and plays a role in lipid metabolism and inflammatory responses nih.govahajournals.org.

Studies in murine RAW 264.7 macrophages have shown that unsaturated fatty acids, including this compound, significantly repressed both the basal and LPS-induced expression of A-FABP nih.gov. This repressive effect may involve histone deacetylation nih.gov. The anti-inflammatory effects of unsaturated fatty acids, such as this compound, may be partly attributed to their repression of A-FABP expression in macrophages nih.gov.

Conversely, conjugated this compound (CLA) has been shown to increase the expression of A-FABP, primarily through the PPARα signaling pathway, and is associated with increased intramuscular fat content nih.govdntb.gov.ua. This suggests differential effects between this compound and its conjugated isomers on A-FABP expression depending on the cell type and context.

Data on this compound and Modulation of A-FABP Gene Expression:

Cell TypeCompoundEffect on A-FABP ExpressionProposed MechanismAssociated OutcomeSource
Macrophages (RAW 264.7)This compoundRepressionMay involve histone deacetylationMay contribute to anti-inflammatory effects nih.gov
Adipocytes/Muscle TissueConjugated this compoundIncreasePPARα signaling pathwayIncreased intramuscular fat content nih.govdntb.gov.ua

Effects on Uncoupling Protein-2 (UCP-2) Gene Expression

This compound has been shown to influence the expression of Uncoupling Protein-2 (UCP-2), a protein involved in regulating mitochondrial function and energy metabolism. Studies have indicated that LA can upregulate UCP-2 mRNA levels in certain cell types. For instance, in human aortic endothelial cells (HAECs), this compound increased UCP-2 mRNA levels significantly. ahajournals.org This suggests a potential role for LA in modulating mitochondrial reactive oxygen species (ROS) production, as UCP-2 is known to regulate intracellular ROS. ahajournals.org

Impact on Genes Related to Fatty Acid Oxidation and Lipid Metabolism

In the liver, this compound and alpha-linolenic acid have been shown to decrease the transcript abundance of sterol regulatory element-binding transcription factor 1 (SREBF1) and its lipogenic target genes, such as acetyl-CoA carboxylase α (ACACA), fatty acid synthase (FASN), and stearoyl-CoA desaturase (SCD). cambridge.orgnih.gov This suggests a role for these fatty acids in downregulating hepatic lipogenesis.

Research in rats fed a maternal high this compound diet showed alterations in hepatic lipid metabolism gene expression in offspring, including Lpl and Pparg, in a sex-specific manner. mdpi.com A postnatal high this compound diet also affected hepatic triglycerides and the expression of a hepatic lipid metabolism gene, Hmgcr. mdpi.com

In bovine satellite cells and intramuscular preadipocytes, this compound has been observed to promote the expression of lipid catabolism genes, leading to increased beta-oxidation. nih.gov Conversely, while saturated fatty acids tended to promote adipogenic and lipogenic gene expression, unsaturated fatty acids like this compound decreased the expression of genes associated with fatty acid metabolism in bovine preadipocytes. animbiosci.org

Conjugated this compound (CLA) has been extensively studied for its effects on lipid metabolism gene expression. CLA regulates genes involved in fatty acid uptake and mitochondrial β-oxidation, often through interactions with PPARs. frontiersin.orgnih.gov Dietary CLA has been shown to increase the mRNA expression of PPARα and adipocyte fatty acid binding protein (A-FABP) in the muscle tissues of mice. frontiersin.org

Data on Gene Expression Modulation by this compound and its Derivatives:

GeneFunctionEffect of this compound/Derivatives (Context)Reference
UCP-2Mitochondrial uncouplingUpregulated (Human aortic endothelial cells, mice WAT, BAT, mammary gland) ahajournals.orgnih.govnih.gov
CPT1AMitochondrial beta-oxidationUpregulated by 13-HPODE (Intestinal epithelial cells) mdpi.com
ACADVLMitochondrial beta-oxidationUpregulated by 13-HPODE (Intestinal epithelial cells) mdpi.com
SREBF1Transcriptional regulator of lipid synthesisDecreased transcript abundance (Dairy cow hepatic tissue) cambridge.orgnih.gov
ACACAFatty acid synthesisDecreased transcript abundance (Dairy cow hepatic tissue) cambridge.orgnih.gov
FASNFatty acid synthesisDecreased transcript abundance (Dairy cow hepatic tissue) cambridge.orgnih.gov
SCDFatty acid desaturationDecreased transcript abundance (Dairy cow hepatic tissue, bovine preadipocytes) cambridge.orgnih.govanimbiosci.org
LplLipid metabolismAltered expression (Rat liver, sex-specific) mdpi.com
PpargNuclear receptor, lipid homeostasisAltered expression (Rat liver, sex-specific), increased mRNA (Mouse muscle) mdpi.comfrontiersin.org
HmgcrCholesterol synthesisIncreased expression (Rat liver, sex-specific) mdpi.com
A-FABPFatty acid bindingIncreased mRNA and protein expression (Mouse muscle) frontiersin.org

Effects on Cholesterol Metabolism Gene Expression

This compound also impacts the expression of genes involved in cholesterol metabolism. Studies in hamsters fed diets enriched with different fatty acids showed that dietary this compound significantly increased hepatic cholesteryl ester concentration. unl.edu Hepatic ATP-binding cassette transporter G5 (ABCG5) and G8 (ABCG8) mRNA levels were also higher in hamsters fed this compound compared to those fed stearic acid, suggesting a role in lipoprotein production. unl.edu

While this compound itself influences cholesterol metabolism genes, its oxidized metabolites can also have effects. For example, a peroxidized this compound derivative, 13-HPODE, enhanced lipid metabolic pathways, including steroid hormone biosynthesis, in intestinal epithelial cells. mdpi.com

This compound and Cellular Differentiation

This compound and its isomers have been investigated for their effects on the differentiation of various cell types, particularly muscle and adipose cells.

Myogenic Cell Differentiation (Skeletal Muscle Satellite Cells)

This compound has been shown to influence the differentiation of skeletal muscle satellite cells, which are crucial for muscle regeneration and growth. In vitro studies using rat skeletal muscle satellite cells demonstrated that this compound stimulated cell fusion, a key step in the formation of multinucleated myotubes, especially at low serum concentrations or in defined medium without fibroblast growth factor (FGF). oup.comnih.govscielo.br This suggests that this compound can promote differentiation when cellular proliferation is not favored.

The addition of this compound to the culture medium has been observed to increase the degree of differentiation and fusion of satellite cells without altering the total cell number. scielo.br This indicates a specific effect on the differentiation process rather than cell proliferation. While arachidonic acid, a metabolite of this compound, has been shown to increase satellite cell proliferation, this compound's primary effect appears to be on differentiation and fusion. scielo.br

Studies using sheep skeletal muscle satellite cells also identified this compound as one of the compounds that promoted increases in differentiation. koreamed.org

Adipocyte Differentiation and Adipogenesis

This compound and particularly its conjugated isomers (CLA) have complex and sometimes isomer-specific effects on adipocyte differentiation and adipogenesis (the process of fat cell formation). CLA has been extensively researched for its ability to decrease body fat in various animal models, and this effect is often linked to its influence on adipocyte development. nih.govtandfonline.comum.es

Several reports indicate that CLA can inhibit the differentiation of preadipocytes into mature adipocytes. tandfonline.comum.es This inhibition can involve repressing the expression of adipocyte genes during differentiation. tandfonline.com Studies have shown that CLA can decrease adipocyte cellularity by reducing adipocyte proliferation or cell size in rodents. tandfonline.com

Isomer-Specific Effects on Preadipocyte Differentiation

The effects of conjugated this compound on preadipocyte differentiation are highly dependent on the specific isomer. The trans-10, cis-12 CLA isomer is particularly noted for its inhibitory effects on adipogenesis. oup.comsemanticscholar.org This isomer has been shown to decrease triglyceride accumulation in primary human adipocytes in vitro. semanticscholar.org

The mechanism behind the isomer-specific effects of trans-10, cis-12 CLA involves the downregulation of key transcription factors that regulate adipogenesis. Studies have demonstrated that trans-10, cis-12 CLA can decrease the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are crucial for triggering adipocyte differentiation. um.esmdpi.comnih.gov By reducing the expression of PPARγ in developing preadipocytes, trans-10, cis-12 CLA can inhibit the uptake and metabolism of glucose and fatty acids, thereby attenuating differentiation. semanticscholar.orgnih.gov

In contrast, the cis-9, trans-11 CLA isomer has been reported to have different or even opposite effects compared to the trans-10, cis-12 isomer. While trans-10, cis-12 CLA decreases PPARγ expression, cis-9, trans-11 CLA has been shown to increase it in human preadipocytes. semanticscholar.org This highlights the critical importance of considering the specific isomer when studying the effects of CLA on adipocyte differentiation.

Studies in porcine preadipocytes also support the isomer-specific effects, with trans-10, cis-12 CLA potently inhibiting triglyceride accumulation and differentiation markers, whereas cis-9, trans-11 CLA did not have the same effect. oup.com This inhibition by trans-10, cis-12 CLA in porcine preadipocytes involves the downregulation of PPARγ and SREBP-1c mRNA. oup.com

However, some research on bovine intramuscular preadipocytes suggests that a mixture of CLA isomers can promote both proliferation and differentiation, inducing the expression of PPARγ and C/EBPα mRNA and leading to lipid accumulation. biorxiv.org This indicates that the isomer-specific effects observed in some models may vary depending on the cell type and species.

Data on Isomer-Specific Effects of CLA on Preadipocyte Differentiation:

CLA IsomerEffect on Adipocyte Differentiation (Preadipocytes)Key Mechanism/Affected Genes (Examples)Cell Type/ModelReference
trans-10, cis-12Inhibits differentiation, decreases TG accumulationDownregulates PPARγ, C/EBPα, SREBP-1c; inhibits glucose/fatty acid uptakeHuman, Porcine preadipocytes um.esoup.comsemanticscholar.orgmdpi.comnih.gov
cis-9, trans-11Less inhibitory or may promote differentiationMay increase PPARγ expressionHuman preadipocytes semanticscholar.org
Mixed CLA IsomersVariable; can inhibit or promote depending on contextAffects PPARγ, C/EBPα, FAS, FATP1 expressionPorcine adipose tissue, Bovine intramuscular preadipocytes mdpi.combiorxiv.org
Impact on Lipid Droplet Hypertrophy

This compound influences the growth and size of lipid droplets within cells. Adipose tissue growth involves both hyperplasia (increase in cell number) and hypertrophy (increase in cell size due to lipid accumulation). mdpi.comjomes.org Studies have shown that fatty acid composition can directly impact these processes. Mixtures containing palmitic acid and this compound have been observed to stimulate hyperplasia in undifferentiated stromal vascular fraction cells. mdpi.com While some reports on the effects of omega-6 PUFAs like LA on adipocyte differentiation and triacylglycerol accumulation are conflicting, studies using 3T3-L1 cells have indicated that LA can stimulate differentiation and increase triacylglycerol accumulation at certain concentrations. denison.edu Conversely, other research suggests that PUFAs generally can limit both hyperplasia and hypertrophy in animal models fed high-fat diets. jomes.org The incorporation of fatty acids into lipid droplets for storage and their controlled release are crucial for protecting cells from the potentially disruptive effects of excess acyl intermediates, a phenomenon known as lipotoxicity. ahajournals.org Overabundant and enlarged lipid droplets are a characteristic feature of conditions such as obesity, type 2 diabetes mellitus, and cardiac steatosis. ahajournals.org

Osteoblast Differentiation and Bone Formation

The role of this compound in bone health is an area of ongoing research, with some findings suggesting a complex or even controversial impact. emory.edu Osteoporosis, a disease characterized by bone loss and deteriorated bone microarchitecture, is influenced by the balance between bone formation by osteoblasts and bone resorption by osteoclasts. emory.edu PUFAs, including LA, are precursors to oxylipins, which are lipid mediators active in bone homeostasis and inflammation. emory.edu

In vitro studies using primary mouse bone marrow stromal cells and MC3T3-E1 osteoblast precursors have shown that this compound treatment can blunt early osteoblast differentiation. nih.gov This inhibitory effect was associated with decreased alkaline phosphatase activity, an early marker of differentiation, and suppressed the expression of key transcription factors like Runx2 and Osterix, which are involved in osteoblast differentiation and bone formation. nih.gov Furthermore, this inhibition was linked to increased production of oxidized LA- and arachidonic acid-derived metabolites and impaired oxidative phosphorylation, leading to reduced ATP production. nih.gov

Human observational studies have indicated an inverse relationship between plasma this compound concentrations and bone mineral density. nih.gov However, other research, particularly concerning conjugated this compound (CLA), a group of LA isomers, suggests potential beneficial effects on bone formation. CLA has been reported to increase bone formation markers like osteocalcin (B1147995) and alkaline phosphatase in a murine osteoblastic cell line and promote mineralized bone nodule formation in human osteoblast-like cells. amegroups.org CLA may also increase osteoblast differentiation and decrease adipocyte differentiation in human mesenchymal stem cells. amegroups.org Preclinical studies using animal models of postmenopausal osteoporosis have shown that CLA supplementation can prevent bone loss and enhance bone strength. nih.gov

T-cell Differentiation (Th1, Th17, Treg)

This compound can influence the differentiation and function of various T-cell subsets, including T helper 1 (Th1), T helper 17 (Th17), and regulatory T (Treg) cells, which play critical roles in immune responses. nih.govfrontiersin.orguniversiteitleiden.nl Th1 and Th17 cells are generally considered pro-inflammatory, while Treg cells have anti-atherogenic and immunosuppressive functions. frontiersin.orguniversiteitleiden.nl

Research using isolated human and mouse CD4+ T-cells demonstrated that this compound inhibited Th1 and Th17 cell differentiation and reduced the production of associated cytokines like IL-17 and IFN-γ. nih.gov this compound has also been shown to induce death in CD4+ T-cells and promote apoptosis and necrosis in Jurkat T cells. nih.gov These findings suggest a potential suppressive effect of this compound on T-cell activation. nih.gov

Conversely, some studies suggest a role for fatty acids, including potentially LA-derived metabolites, in promoting the induction of Treg cells. frontiersin.org For instance, this compound has been positively linked with the TGF-β signaling pathway, which is involved in Treg cell differentiation. frontiersin.org The balance between Th17 and Treg cells is crucial for maintaining immune homeostasis, and disruptions in this balance are observed in inflammatory conditions. researchgate.net

While some earlier in vivo studies suggested a stimulatory effect of this compound on T-cell proliferation, more recent evidence points towards a potential decrease in the function of certain immune cells. nih.gov

This compound and Cellular Energetics

Mitochondrial Function and Oxidative Phosphorylation

Mitochondria are the primary sites of ATP production through oxidative phosphorylation (OXPHOS) and are also a major source of reactive oxygen species (ROS). oup.com this compound, as a major fatty acid component of cardiolipin (B10847521), a specific mitochondrial phospholipid, plays a role in mitochondrial structure and function. nih.govnih.govmdpi.com Cardiolipin is essential for the assembly and stabilization of OXPHOS complexes in the inner mitochondrial membrane. nih.govnih.govmdpi.com

Studies have investigated the impact of this compound on mitochondrial function, particularly in the context of oxidative stress and disease. Research in aged rats with spontaneous hypertensive heart failure indicated that this compound could prevent the reduction in cardiolipin content and improve mitochondrial function. nih.govnih.gov In a study involving heart failure patients, lower dietary intake of this compound was statistically correlated with greater severity of heart failure. nih.govnih.gov Animal models of heart failure showed that this compound feeding improved both CI-based and CII-based OXPHOS activities and left ventricular function, along with an increase in cardiolipin levels. nih.govnih.gov However, it was noted that while this compound improved OXPHOS activity, it did not completely restore the assembly of the mitochondrial respirasome in heart failure mice. nih.govnih.gov

This compound has also been implicated in improving mitochondrial damage in keratinocytes, which is relevant in conditions like rosacea. oup.com In this context, LA was suggested to stimulate PPARγ, leading to reduced ROS production, increased ATP generation, and recovery of mitochondrial membrane potential. oup.com

However, excessive intake of this compound can lead to the formation of oxidized metabolites (OXLAMs) and free radicals, which can contribute to oxidative stress and mitochondrial dysfunction. mdpi.com Cardiolipin molecules containing LA are particularly susceptible to lipid peroxidation, which can impact cellular functions like apoptosis and mitophagy. mdpi.com

Energy Expenditure Regulation

This compound and its derivatives, particularly conjugated this compound (CLA), have been investigated for their potential roles in regulating energy expenditure. Energy expenditure is influenced by basal metabolic rate, adaptive thermogenesis, and physical activity. nih.govresearchgate.net

Studies in animals have suggested that CLA can reduce adiposity by increasing energy expenditure through mechanisms such as increased basal metabolic rate, thermogenesis, or lipid oxidation. nih.govresearchgate.net For example, CLA supplementation in mice has been associated with increased basal metabolic rate and decreased body fat. nih.govresearchgate.net Enhanced thermogenesis may involve the upregulation of uncoupling proteins (UCPs), such as UCP2 and UCP3, which dissipate energy as heat instead of ATP. nih.govresearchgate.net CLA has been shown to induce UCP2 transcription in white adipose tissue and increase the expression of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation, in rodent models. nih.gov

Results from human studies on the effects of CLA on energy expenditure have been mixed. Some studies have reported no significant change in basal metabolic rate or body fat mass with CLA supplementation. nih.govresearchgate.net However, other studies have observed an increase in resting metabolic rate and fat-free mass in human subjects consuming CLA. nih.govcambridge.org While the magnitude of the increase in resting metabolic rate might be modest, it could potentially contribute to changes in body weight over longer periods. cambridge.org

Membrane Biology and this compound

This compound is a fundamental component of cellular membranes, contributing significantly to their structure and function as an essential polyunsaturated fatty acid. mdpi.comacs.org Its incorporation into the phospholipid bilayer influences membrane fluidity, permeability, and the activity of membrane-associated proteins. acs.orgmattioli1885journals.com

LA's presence in membranes, particularly in phospholipids (B1166683) like phosphatidylcholine, is substantial. mattioli1885journals.com The unique structural characteristics of LA, including its double bonds, contribute to the mobility and dynamics of the membrane. mattioli1885journals.com Research suggests a cooperative relationship between this compound and cholesterol within the membrane, where cholesterol may protect LA from oxidation. mattioli1885journals.com This interaction is considered important for maintaining membrane integrity and controlling the effects of LA, particularly in endothelial cells, by offering protection against oxidative and pro-inflammatory processes. mattioli1885journals.com

This compound has been shown to affect the permeability of cell membranes. In gastric epithelial cells, LA increased plasma membrane permeability by increasing the levels of Connexin43 (Cx43) in the cell membrane. nih.gov This effect was mediated through a mechanism involving the GPR40 receptor and an Akt-dependent signaling pathway, leading to increased activity of connexin hemichannels and enhanced diffusion of ions and molecules across the membrane. nih.gov

Furthermore, LA can influence the lipid composition of membranes, which in turn can regulate cellular processes like exocytosis. acs.org Studies have shown that incubation with LA can lead to the incorporation of more double bonds into the cell membrane structure, resulting in higher membrane flexibility. acs.org This increased flexibility can affect proteins that regulate the dynamics of the exocytotic fusion pore, thereby impacting the release of substances like catecholamines. acs.org The ability of essential fatty acids like LA to alter membrane structure and influence exocytosis suggests a potential pathway relevant to diseases and impairments related to neurotransmitter signaling. acs.org

Incorporation into Cellular Membranes (Phospholipids)

This compound is readily incorporated into cellular lipids, with a significant portion found in membrane phospholipids uic.eduresearchgate.netnih.govresearchgate.net. Studies in various cell types, including CHO, HepG2, human respiratory epithelial cell lines (A549, 16HBE), and keratinocytes, have demonstrated the efficient uptake and esterification of this compound into phospholipids uic.eduresearchgate.netnih.govresearchgate.net. In CHO cells, over 50% of incorporated conjugated this compound isomers were recovered in phosphatidylcholine uic.edu. In human respiratory epithelial cells, both this compound and alpha-linolenic acid were incorporated into cell membrane phospholipids in a dose-dependent manner, increasing up to approximately 20-30% of total fatty acids before significant toxicity was observed researchgate.netnih.govresearchgate.net. This incorporation often occurs at the sn-2 position of phospholipids, although some studies with conjugated this compound isomers have shown significant incorporation into the sn-1 position as well uic.edu. The incorporation of this compound into membrane phospholipids can lead to a decrease in the proportion of monounsaturated membrane fatty acids researchgate.netnih.gov.

Data on the incorporation of this compound into cellular membrane phospholipids:

Cell LineForm of this compoundMaximal Incorporation (% of total fatty acids in phospholipids)Reference
CHOConjugated LA isomers>50% in phosphatidylcholine uic.edu
HepG2Conjugated LA isomersMajority in neutral lipids, some in phospholipids uic.edu
A549 (respiratory epithelial)Free Fatty Acid~20-30% researchgate.netnih.govresearchgate.net
16HBE (respiratory epithelial)Free Fatty Acid~20-30% researchgate.netnih.govresearchgate.net
KeratinocytesThis compoundActively incorporated into phosphatidylcholine researchgate.net
Cattle oocytesThis compoundRapidly incorporated into plasma membrane researchgate.net

Influence on Membrane Fluidity and Receptor Function

The incorporation of this compound, a polyunsaturated fatty acid, into cellular membranes significantly influences membrane fluidity nih.govmdpi.comcambridge.orgtandfonline.comfrontiersin.org. The presence of unsaturated fatty acids increases membrane fluidity compared to saturated fatty acids and cholesterol, which tend to make membranes more rigid mdpi.com. This altered membrane fluidity can have profound effects on the function of membrane-bound proteins, including receptors and enzymes oregonstate.edunih.govmdpi.comcambridge.orgtandfonline.comnih.gov. Changes in membrane fluidity can modify the lateral movement and distribution of receptors within the membrane, thereby influencing their interaction with ligands and subsequent signaling pathways oregonstate.edumdpi.comcambridge.orgtandfonline.comnih.gov. For instance, studies have shown that the incorporation of linoleate (B1235992) into rat liver plasma membrane phospholipids led to a decrease in ATPase specific activities, which was attributed to increased membrane fluidity nih.gov. Similarly, changes in membrane composition due to dietary this compound levels have been shown to alter the fluidity and receptor distribution in T-lymphocytes, impacting their function and immune responses nih.gov. Unsaturated fatty acids, particularly, can disorder the membrane interior cambridge.org.

Role in Membrane Trafficking

This compound and its metabolic derivatives can influence membrane trafficking processes within the cell nih.govplos.org. Membrane trafficking involves the movement of vesicles and their cargo between different cellular compartments, a process critical for various cellular functions including nutrient uptake, signaling, and waste removal. Alterations in membrane lipid composition, including the incorporation of fatty acids like this compound, can affect the physical properties of membranes, such as curvature and fluidity, which are important for vesicle budding, fusion, and movement frontiersin.org. Research suggests that this compound supplementation can influence the intracellular localization and activity of enzymes involved in membrane dynamics, such as phospholipase D (PLD) nih.gov. Studies have shown that this compound supplementation affected the intracellular trafficking of the PLD1 isoform, leading to its redistribution from intracellular vesicles to the cell surface nih.gov. Furthermore, insufficient amounts of this compound have been suggested to interfere with physiological cell processes such as membrane trafficking plos.org. Lipid droplets, which store fatty acids including polyunsaturated fatty acids like this compound, are also implicated in the trafficking and metabolism of these lipids, influencing membrane composition and function frontiersin.org.

Linoleic Acid in Health and Disease Pathogenesis Mechanistic Insights

Cardiovascular Health Research

Linoleic acid has been a subject of extensive research regarding its impact on cardiovascular health, with studies exploring its effects on lipid profiles, disease risk, and underlying mechanisms. nih.gov

Impact on Low-Density Lipoprotein Cholesterol

Numerous studies, including controlled feeding trials and meta-analyses, have demonstrated that higher dietary intake of this compound is associated with reduced levels of low-density lipoprotein cholesterol (LDL-C). nih.govnih.govmdpi.comnih.gov A meta-analysis of 40 randomized controlled trials involving 2175 participants found that dietary intake of this compound significantly decreased LDL-C concentrations compared to other fatty acids. mdpi.com The weighted mean difference for LDL-C reduction was -3.26 mg/dL (95% CI: -5.78, -0.74). mdpi.com This effect was particularly notable when this compound replaced saturated fatty acids. mdpi.comnih.gov One proposed mechanism for the LDL-C lowering effect is that this compound may increase membrane fluidity, thereby enhancing LDL receptor activity and subsequently decreasing LDL apoB and increasing LDL catabolism. nih.gov Additionally, it may increase CYP7 activity, which converts cholesterol to bile acids in the liver, indirectly increasing LDL receptor production. nih.gov

Comparison GroupWMD (mg/dL)95% CIp-value
Other fatty acids-3.26-5.78, -0.740.01
Saturated fatty acids-7.65-11.79, -3.52<0.01

Data derived from a meta-analysis of randomized controlled trials on the effect of dietary this compound on LDL-C concentrations. mdpi.com

Mechanisms Related to Atherosclerosis

Atherosclerosis is a complex inflammatory disease characterized by the formation of lipid-laden plaques in arterial walls. nih.gov While this compound has been associated with reduced LDL-C, a factor in atherosclerosis, research also explores other potential mechanisms. One hypothesis suggests that the oxidation of PUFAs, specifically this compound, in the LDL membrane may drive atherosclerosis. mdpi.com Excessive PUFAs can lead to fragile cell membranes prone to oxidation. mdpi.com Oxidized this compound metabolites (OXLAMs) are thought to play a role in the inflammatory processes associated with atherogenesis. mdpi.comdeakin.edu.au Studies have found greater amounts of this compound oxidation products in LDL and plasma of patients with atherosclerosis, and the degree of oxidation may correlate with the severity of the disease. bmj.com Endothelial cells can oxidize LDL, forming this compound hydroperoxides. bmj.com These oxidized metabolites can induce toxic effects on the endothelium, including inflammation, reactive oxygen species production, and increased adhesion molecules, contributing to endothelial dysfunction. deakin.edu.aubmj.comcambridge.org Conversely, conjugated this compound (CLA), a group of this compound isomers, has shown anti-atherosclerotic effects in experimental models, potentially by inhibiting monocyte migration and reducing inflammatory mediators. nih.gov

Hypertension Risk Modulation

The relationship between this compound intake and hypertension risk has also been investigated. Some studies suggest that higher this compound intake may be associated with a reduced risk of hypertension. nih.govnih.gov An international cross-sectional study reported that dietary this compound intake was inversely related to hypertension. researchgate.net Data from the NHLBI Family Heart Study indicated that higher intake of dietary linolenic acid (which includes alpha-linolenic acid and gamma-linolenic acid, distinct from this compound) was associated with a lower prevalence of hypertension and lower systolic blood pressure. ahajournals.orgnih.gov However, this specific study noted that this compound itself was not associated with prevalent hypertension or blood pressure. nih.gov Despite this, other research suggests that dietary this compound intake may contribute to the prevention and control of adverse blood pressure levels. researchgate.netharvard.edu

Role in Platelet Function

Platelets are involved in hemostasis and thrombosis, and their function can impact cardiovascular disease risk. nih.gov Studies have explored the effects of dietary fatty acids, including this compound, on platelet aggregation. nih.gov The evidence regarding this compound's effect on platelet function is not entirely consistent. nih.gov Some intervention studies have shown increased platelet aggregation to various agonists after high-linoleic-acid diets. nih.gov Conversely, other research suggests that this compound may exert anti-aggregatory effects on platelets, both directly and when consumed as a dietary supplement. researchgate.net In vitro studies have shown that this compound can induce concentration-dependent aggregation of washed platelets, but this effect is reduced in platelet-rich plasma. researchgate.net When supplied in conjunction with ADP, this compound caused a concentration-dependent reduction in platelet aggregation in both washed platelets and platelet-rich plasma. researchgate.net Studies on conjugated this compound have generally shown no significant effect on blood coagulation and platelet function in healthy adults. nih.gov The fatty acid composition of platelet phospholipids (B1166683) can be influenced by diet, and correlations between this compound in plasma and platelets have been observed. scilit.com

Metabolic Health and Disorders

This compound is also implicated in metabolic health and disorders, including type 2 diabetes and metabolic syndrome. nih.govnews-medical.netnih.gov Higher intake and blood levels of this compound have been associated with improved cardiometabolic health outcomes. nih.gov Research suggests that this compound may promote insulin (B600854) sensitivity. nih.govharvard.edu A recent study using blood biomarkers found that higher levels of this compound in plasma were consistently associated with lower levels of risk factors for type 2 diabetes, including lower levels of glucose, insulin, and HOMA-IR (a biomarker of insulin resistance). news-medical.neteurekalert.org These findings align with observational studies showing an association between higher this compound intake and lower risks for type 2 diabetes. news-medical.neteurekalert.org Furthermore, studies have indicated that lower this compound content is associated with an increased risk for type 2 diabetes and cardiovascular disease. nih.gov Dysregulation of the this compound metabolism pathway has been observed in patients with metabolic syndrome. nih.gov

Insulin Sensitivity and Glucose Metabolism

The relationship between this compound and insulin sensitivity and glucose metabolism is complex and has been the subject of numerous studies, with some findings appearing contradictory depending on factors such as the specific isomer studied, dosage, duration of intervention, and the metabolic status of the subjects. foodandnutritionresearch.netmdpi.comnih.gov

Research suggests that LA, as a component of cell membranes, can influence membrane fluidity and potentially regulate insulin sensitivity when incorporated into phospholipids. frontiersin.org Higher levels of LA have been associated with increased concentrations of total and high molecular weight adiponectin, a hormone that can improve insulin sensitivity through mechanisms including the upregulation of IRS-2 in the liver. frontiersin.org This may represent a mechanism by which LA could reduce the risk of developing type 2 diabetes. frontiersin.org

Some studies indicate that increased dietary intake or higher blood levels of LA are associated with a lower risk of developing type 2 diabetes and improved insulin sensitivity. nih.govnews-medical.netajmc.com For instance, a meta-analysis of prospective cohorts found that higher LA biomarker levels were associated with a significantly lower risk of type 2 diabetes. oup.com Another study using blood markers observed that higher plasma LA levels were consistently associated with lower levels of biomarkers of cardiometabolic risk, including lower glucose and insulin levels, and a lower HOMA-IR index, an indicator of insulin resistance. news-medical.net

Conversely, some research, particularly concerning conjugated this compound (CLA) isomers, suggests potential negative effects on insulin sensitivity. foodandnutritionresearch.netnih.gov Certain CLA isomers, specifically the trans-10, cis-12 isomer, have been associated with impaired insulin sensitivity and could potentially promote metabolic disorders. foodandnutritionresearch.netnih.gov The mechanisms underlying these adverse effects are not fully understood but may involve increased oxidative stress, inflammation, endothelial dysfunction, and direct down-regulating effects on transcription factors necessary for optimal insulin sensitivity. foodandnutritionresearch.net Studies in rodents suggest that the trans-10, cis-12 CLA isomer is associated with greater insulin resistance despite lower body fat, while a CLA mixture (and possibly the cis-9, trans-11 isomer) might be beneficial for managing insulin resistance. nih.gov The effects of CLA isomers on glucose metabolism may be secondary, mediated through factors like PPARgamma coactivator 1, which are controlled by nuclear receptors that are primary targets for CLA. nih.gov

The effect of dietary LA on glucose metabolism can be temporally and dose-dependent and influenced by individual factors like sex, genetics, environmental conditions, and disease status. researchgate.netnih.gov While some studies on LA's effect on insulin regulation have been inconclusive, it has been suggested that long-term exposure may be required for beneficial effects. researchgate.net Dysregulation of this compound metabolism has been observed in metabolic syndrome patients, with the this compound metabolism pathway being significantly downregulated. nih.govnih.gov

Obesity and Adiposity Regulation

This compound, particularly in its conjugated forms (CLA), has been investigated for its effects on obesity and adiposity regulation, with various proposed mechanisms of action. researchgate.netnih.gov CLA, a family of fatty acids found in ruminant products, has shown promise in reducing adiposity in animal models and some human studies, although its efficacy and isomer-specific mechanisms in humans remain subjects of ongoing research and some controversy. researchgate.netnih.govpan.olsztyn.plannualreviews.orgnih.gov

Proposed anti-obesity mechanisms of CLA isomers include influencing energy metabolism, adipogenesis (the formation of fat cells), inflammation, lipid metabolism, and apoptosis (programmed cell death) of adipocytes. researchgate.netnih.govannualreviews.org

Isomer-Specific Anti-obesity Mechanisms

The anti-obesogenic effects of CLA are often attributed more to the trans-10, cis-12 isomer than the cis-9, trans-11 isomer. researchgate.netnih.gov The trans-10, cis-12 CLA isomer is thought to reduce adiposity through several mechanisms: decreasing energy intake by suppressing appetite, increasing energy expenditure in white adipose tissue (WAT), muscle, and liver tissue, reducing lipogenesis (fat synthesis) or adipogenesis, enhancing lipolysis (fat breakdown) or delipidation, and inducing apoptosis via adipocyte stress, inflammation, and/or insulin resistance. researchgate.netnih.gov This isomer has been shown to attenuate lipogenesis in human adipose tissue cells in vitro. pan.olsztyn.pl

In contrast, the cis-9, trans-11 CLA isomer has been reported to increase the triacylglycerol content in cell cultures. pan.olsztyn.pl Studies have demonstrated that trans-10, cis-12 CLA prevents triglyceride accumulation in differentiating human preadipocytes, while cis-9, trans-11 CLA increases it. nih.gov

Mechanistically, the anti-adipogenic actions of CLA, particularly the trans-10, cis-12 isomer, may involve the regulation of glucose and fatty acid uptake and metabolism. nih.gov CLA can act as ligands and activators of nuclear receptors, particularly peroxisome proliferator-activated receptor gamma (PPARgamma), which plays a master role in adipogenesis and regulates genes involved in insulin signaling, glucose uptake, and fatty acid uptake and storage. nih.govnih.gov CLA-mediated reductions in body fat may also be linked to decreased expression or activity of PPARgamma and its target genes, decreased monounsaturated fatty acid synthesis via down-regulation of stearoyl-CoA desaturase (SCD)-1, and increased apoptosis in WAT. annualreviews.org

Increased energy expenditure as a mechanism for CLA's anti-obesity effects has been proposed, potentially through elevated basal metabolic rate (BMR), thermogenesis, or lipid oxidation. nih.govpan.olsztyn.pl Studies in rodents have shown that CLA supplementation can induce the transcription of uncoupling protein 2 (UCP2) in WAT and increase the expression of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation. nih.gov However, human studies on CLA's effect on energy expenditure have yielded mixed results. nih.gov

Effects on Body Composition (Lean Body Mass, Body Fat Mass)

Studies in both animals and humans have investigated the effects of CLA on body composition, specifically focusing on changes in lean body mass (LBM) and body fat mass (BFM). nih.govpan.olsztyn.plmdpi.commedscape.comredalyc.orgnih.govnih.gov

Several studies have reported that CLA supplementation can lead to a reduction in body fat mass in overweight and obese individuals. mdpi.commedscape.comredalyc.orgnih.govnih.govisciii.es For example, a 12-week randomized, double-blind, placebo-controlled trial in overweight and obese women found that CLA supplementation resulted in a significant reduction in total body fat mass and percentage, as well as android, gynoid, and visceral adipose tissue, compared to placebo. mdpi.com Another study showed that overweight but otherwise healthy adults taking CLA reduced their body fat mass by approximately 9% compared to a placebo group over 12 months. medscape.comnih.gov This reduction in body fat mass was observed with both CLA in free fatty acid and triacylglycerol forms. medscape.comnih.gov

The extent of body fat reduction may be dose-dependent, with some studies suggesting that doses above a certain amount (e.g., >3.4 g/day ) may not provide additional benefit. nih.gov

In addition to reducing body fat, some studies have indicated that CLA supplementation can lead to an increase in lean body mass. nih.govpan.olsztyn.plmedscape.comredalyc.orgnih.gov For instance, a study reported that overweight humans consuming a CLA mixture (6.4 g/day for 12 weeks) exhibited an increase in LBM. nih.gov Similarly, a 1-year study found that subjects receiving CLA in free fatty acid form had significantly greater LBM compared to those receiving a placebo. medscape.comnih.gov

However, not all studies have found significant effects of CLA on body composition. mdpi.comredalyc.org Variations in study design, duration, dosage, and the characteristics of the study population may contribute to the inconsistencies observed in the literature. mdpi.commdpi.com

Table 1: Summary of Select Research Findings on CLA's Effects on Body Composition

Study (Reference)Study PopulationIntervention DurationCLA Dose/TypeKey Findings on Body Composition
Blankson et al. (2000) nih.govOverweight/Obese adults (n=60)12 weeks1.7, 3.4, 5.1, or 6.8 g/day CLA mixtureSignificant reduction in BFM in CLA groups vs placebo (P=0.03); significant reduction within 3.4g and 6.8g groups. No significant differences in LBM.
Gaullier et al. (2004) medscape.comnih.govHealthy Overweight adults (n=180)12 months4.5 g/day (3.6g active isomers) CLA-FFA or 4.5 g/day (3.4g active isomers) CLA-TAG mixtureBFM significantly lower in both CLA groups vs placebo (P<0.001). CLA-FFA group had significantly greater LBM vs placebo (P=0.002).
Egras et al. (2011) mdpi.comOverweight/Obese women (n=74)12 weeks3 g/day CLASignificant reduction in total BFM, android, gynoid, and visceral adipose tissue vs placebo. Significant increase in LBM to height vs placebo.
Thom et al. (2001) redalyc.orgHealthy exercising humans (n=23)28 days6 g/day CLANo alterations in total body mass, fat-free mass, and body fat percentage observed.

Metabolic Syndrome Pathophysiology

Metabolic Syndrome (MetS) is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, including abdominal obesity, high triglycerides, low HDL cholesterol, high blood pressure, and impaired glucose regulation. nih.govmdpi.com The role of this compound and its metabolites in the pathophysiology of MetS is an area of active research.

Dysregulation of this compound metabolism has been observed in individuals with MetS. nih.govnih.gov Studies using gene expression analysis have shown that the this compound metabolism pathway is significantly downregulated in MetS patients compared to healthy individuals. nih.govnih.gov This suggests that alterations in how the body processes this compound may contribute to the development or progression of MetS.

While some studies on the effects of alpha-linolenic acid (ALA), another essential fatty acid, on MetS components have been inconclusive, the importance of a proper omega-6 to omega-3 PUFA ratio is recognized, with a high ratio being associated with increased synthesis of pro-inflammatory lipid mediators. mdpi.com Oxidized derivatives of this compound have been implicated in the regulation of inflammatory processes relevant to metabolic processes associated with metabolic syndrome. deakin.edu.au These derivatives can alter cell adhesion molecules and influence inflammatory pathways involving transcription factors like peroxisome proliferator-activated receptors (PPARs), potentially leading to alterations in metabolic processes. deakin.edu.au

However, other research indicates that CLA supplementation can attenuate hyperglycemia, hyperlipidemia, glucose intolerance, and insulin resistance in high-fat diet-induced insulin resistant mouse models, suggesting a potential beneficial role in improving metabolic disorders associated with MetS. mdpi.com These effects may be linked to the regulation of gut microbiota-host metabolic and immunomodulatory interactions. mdpi.com

The interplay between this compound metabolism, inflammation, and the development of MetS is complex and requires further investigation to fully elucidate the underlying mechanisms.

Type 2 Diabetes Mellitus Risk

The association between this compound intake and the risk of developing type 2 diabetes mellitus (T2DM) has been a subject of considerable research, with findings suggesting a potential protective role for LA. frontiersin.orgfoodandnutritionresearch.netnews-medical.netajmc.comresearchgate.netmdpi.comnih.govmdpi.com

Multiple studies have indicated that higher levels of this compound are associated with a reduced risk of T2DM. frontiersin.orgnih.govnews-medical.netajmc.com A comprehensive analysis of prospective longitudinal studies showed that increased LA concentration was strongly associated with reduced susceptibility to T2DM. frontiersin.org This is consistent with findings from Mendelian randomization studies, which suggest a causal relationship between this compound levels and a lower risk of type 2 diabetes. frontiersin.org

Mechanisms proposed for the potential protective effect of LA against T2DM include its role in altering cell membrane fluidity and regulating insulin sensitivity when incorporated into phospholipids. frontiersin.orgajmc.com Higher levels of LA have been linked to improved glucose and insulin resistance. frontiersin.org Studies have shown that individuals with higher plasma levels of LA exhibit lower levels of glucose, insulin, and HOMA-IR, a marker of insulin resistance. news-medical.net

Furthermore, LA may influence T2DM risk through its effects on adiponectin, a hormone associated with improved insulin sensitivity. frontiersin.org Higher LA levels have been shown to increase adiponectin concentrations. frontiersin.org

Some research, particularly concerning certain CLA isomers, has suggested a potential for impaired insulin sensitivity, which could theoretically increase T2DM risk. foodandnutritionresearch.netnih.gov However, the focus regarding native this compound generally leans towards a beneficial association with T2DM risk.

Hyperlipidemia

Hyperlipidemia, characterized by elevated levels of lipids in the blood, including triglycerides and cholesterol, is a significant risk factor for cardiovascular disease and is often associated with metabolic syndrome. mdpi.comuniversiteitleiden.nl The effects of this compound on lipid profiles have been investigated, with research suggesting both beneficial and, in the case of certain isomers, potentially adverse effects. nih.govuniversiteitleiden.nlbohrium.comfrontiersin.orgnih.gov

Studies have shown that this compound consumption can influence cholesterol levels. nih.gov Research in hypercholesterolemia rat models has demonstrated that administration of this compound significantly reduced total cholesterol (TC), triglycerides (TG), and LDL cholesterol levels while increasing HDL cholesterol levels. nih.gov The mechanism for the increase in HDL levels may involve increased apolipoprotein A1 (ApoA1) expression, which triggers cholesterol esterification and transport of cholesterol to the liver. nih.gov this compound may also indirectly increase LDL receptor production by increasing CYP7 activity, which converts cholesterol to bile acids in the liver. nih.gov

The metabolic pathway of this compound has been identified as relevant in hyperlipidemia. frontiersin.org Metabolomics analysis in hyperlipidemic mouse models has shown that abnormalities in lipid metabolism, including this compound metabolism, contribute to the development of hyperlipidemia. frontiersin.org

Conjugated this compound (CLA) isomers have also been studied for their effects on lipid metabolism. While some studies suggest that CLA can improve serum lipid biochemistry parameters, the effects of CLA on lipid profiles can be conflicting and isomer-specific. scielo.bruniversiteitleiden.nl For example, the trans-10, cis-12 isomer of CLA has been shown to significantly reduce apolipoprotein B secretion and hepatic stearoyl-CoA desaturase expression and activity, which could influence lipid metabolism. universiteitleiden.nl However, some meta-analyses and systematic reviews on CLA supplementation have reported increases in triglyceride levels and decreases in total cholesterol compared to placebo or olive oil. researchgate.net Other research indicates that different CLA isomers can have opposing effects on blood lipids. redalyc.org

Inflammation and Immune Response Modulation

This compound and its metabolites have been shown to influence the inflammatory and immune responses through various mechanisms. The effects can be complex and may depend on the specific context, including the concentration of LA, the presence of other fatty acids, and the cell or tissue type involved.

Regulation of Pro-inflammatory Mediators (e.g., COX-2, PGE2, TNF-α, IL-6, IL-8, IL-1β)

This compound can impact the production and activity of key pro-inflammatory mediators. Studies have investigated its effects on enzymes like cyclooxygenase-2 (COX-2) and the resulting prostaglandins (B1171923), as well as cytokines such as TNF-α, IL-6, IL-8, and IL-1β.

Research indicates that this compound can effectively dampen the expression levels of COX-2 and PGE2 in certain cell types, such as keratinocytes exposed to UVB radiation. mdpi.com This suggests a potential protective role against inflammation induced by environmental stressors. In mouse RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), gamma-linolenic acid (GLA), a metabolite of LA, significantly inhibited the protein expression of inducible nitric oxide synthase (iNOS), pro-interleukin-1beta (pro-IL-1β), and cyclooxygenase-2 (COX-2), as well as nitric oxide production. LA itself was less potent than GLA in inhibiting these inflammatory mediators. researchgate.net

However, the effect of LA on PGE2 production may be species-, organ-, or tissue-specific, as some studies have reported no significant effect of conjugated this compound (CLA), an isomer of LA, on PGE2 production. tandfonline.com

Regarding cytokines, studies have shown varying effects. In peritoneal macrophages isolated from rats, oral administration of this compound resulted in a reduction in the levels of IL-1β and IL-6. nih.gov Conversely, in LPS-treated macrophages, an increase in IL-1β and a decrease in IL-10 levels were observed, suggesting a potential for higher microbicidal activity in these cells. nih.gov Conjugated this compound (CLA) has been shown to decrease TNF-α and IL-6 production in rat models. nih.gov While n-3 PUFAs are known to inhibit the production of IL-1β, TNF-α, IL-6, and IL-8, the direct and specific effects of this compound (an n-6 PUFA) on these cytokines can be context-dependent and may differ from those of n-3 PUFAs. cambridge.orgocl-journal.org

This compound may also influence immune cell function directly. For instance, it has been shown to reduce viability and inhibit proliferation in T-cells. nih.gov One study demonstrated that this compound inhibited Th1 and Th17 cell differentiation and reduced IL-17 and IFN-γ production in isolated human and mouse CD4+ T-cells. nih.gov

Antioxidant Mechanisms and Oxidative Stress

This compound is involved in antioxidant mechanisms and can influence oxidative stress, although its role can be complex, acting as both a substrate for oxidation and a modulator of antioxidant pathways.

A key mechanism by which this compound exerts antioxidant effects is through the modulation of the Keap1-Nrf2 system. The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) orchestrates the antioxidant response by regulating the transcription of enzymes involved in combating oxidative stress. mdpi.comresearchgate.net

Research has revealed that the antioxidant effect of this compound is primarily attributed to the stabilization of Nrf2. mdpi.com This stabilization leads to the activation of the Nrf2 pathway, promoting the expression of antioxidant genes. mdpi.comcas.cz Studies in hepatocytes and keratinocytes have demonstrated that this compound enhances antioxidant capacity through the Keap1-Nrf2 system. mdpi.comresearchgate.net While the exact mechanisms by which LA activates Nrf2 require further examination, studies suggest it may involve signaling pathways such as the AMPK-TOR pathway. mdpi.comresearchgate.netnih.gov

This compound has been shown to influence glutathione (B108866) metabolism, a critical component of the cellular antioxidant defense system. Glutathione (GSH) is a major intracellular antioxidant that helps protect against oxidative damage. cambridge.org

Studies have demonstrated that this compound can enhance glutathione content. researchgate.net This is partly achieved by increasing the enzymes involved in glutathione synthesis, which are transcriptionally regulated by the Nrf2 pathway. mdpi.com Specifically, this compound can upregulate the expression of critical enzymes involved in GSH synthesis, such as γ-glutamylcysteine ligase (GCLC) and glutathione synthetase (GSS), potentially via pathways like PI3K/Akt signaling. nih.gov Conjugated this compound (CLA) has also been shown to strongly induce glutathione synthesis. cambridge.orgcambridge.org

Recent findings suggest a synergistic feedback loop between autophagy and the antioxidant system, which can be activated by omega-6 PUFAs, including this compound. researchgate.netnih.gov Autophagy is a cellular process that removes damaged organelles and protein aggregates, contributing to cellular health and stress response.

Studies have provided evidence that this compound can induce autophagy and increase antioxidant ability through pathways like the AMPK-TOR signaling pathway in hepatocytes. researchgate.netnih.gov This synergistic relationship, potentially connected through proteins like P62 and Keap1, suggests that this compound may activate both processes simultaneously, enhancing the cellular defense against stress. researchgate.netnih.govresearchbunny.com Furthermore, this compound has been shown to inhibit inflammation by promoting autophagy regulated by TLR4 in macrophages. jcu.cz

This compound, being a polyunsaturated fatty acid, is susceptible to lipid peroxidation, a process that can generate reactive aldehydes, including 4-hydroxynonenal (B163490) (4-HNE). researchgate.netphysiology.orgnih.gov

Lipid peroxidation of PUFAs, including this compound, is initiated by free radicals and can lead to the formation of lipid hydroperoxides, which further decompose into reactive aldehydes like 4-HNE. researchgate.netphysiology.orgresearchgate.netnih.gov 4-HNE is a significant and relatively stable end product of lipid peroxidation derived from omega-6 PUFAs such as this compound and arachidonic acid. physiology.orgresearchgate.netnih.gov

While 4-HNE can act as a "toxic second messenger" at high concentrations, causing cellular damage by forming covalent adducts with macromolecules, it may also function as a signaling molecule at lower, non-cytotoxic concentrations. physiology.orgnih.gov The formation of 4-HNE from this compound peroxidation is implicated in various pathological conditions associated with oxidative stress and inflammation. researchgate.netnih.gov Studies have shown that increasing dietary this compound can increase oxidized LA metabolites (OXLAMs) in the brain, although dietary LA did not alter 4-HNE levels in the brain in one mouse study. escholarship.org

Here is a summary of some research findings related to this compound's effects on inflammation and oxidative stress:

Mediator/PathwayEffect of this compound (or Metabolites)NotesSource(s)
COX-2, PGE2Dampens expression/production (e.g., in keratinocytes). Less potent than GLA in inhibiting LPS-induced COX-2/NO.Effects can be species/tissue-specific. mdpi.comresearchgate.nettandfonline.com
TNF-α, IL-6Reduces production (e.g., in rat macrophages, with CLA).Effects can be context-dependent and differ from n-3 PUFAs. nih.govnih.govcambridge.org
IL-1βReduces production (e.g., in rat macrophages). Can increase in LPS-treated macrophages.May suggest context-dependent effects on microbicidal activity. nih.gov
Nrf2 StabilizationPrimarily attributed to LA's antioxidant effect. Activates Nrf2 pathway.Leads to expression of antioxidant genes. Involves Keap1-Nrf2 system. mdpi.comresearchgate.netcas.cz
Glutathione SynthesisEnhances content by increasing synthesis enzymes (e.g., GCLC, GSS).Transcriptionally regulated by Nrf2. CLA also strongly induces GSH synthesis. mdpi.comnih.govcambridge.org
AutophagyInduces autophagy. Activates synergistic feedback loop with antioxidation.Involves pathways like AMPK-TOR. Promotes autophagy regulated by TLR4. researchgate.netnih.govjcu.cz
Lipid Peroxidation / 4-HNESusceptible to peroxidation, generating 4-HNE.4-HNE is a reactive aldehyde product. Implicated in oxidative stress and inflammation. Dietary LA can increase OXLAMs. researchgate.netphysiology.orgnih.govresearchgate.netnih.govescholarship.org

Modulation of Immune Cell Function

This compound and its metabolites can significantly influence the function of various immune cells, impacting both innate and adaptive immune responses.

Lymphocyte Proliferation

The effects of this compound on lymphocyte proliferation appear to be context-dependent and vary with the type of lymphocyte and the form of the fatty acid. Studies have indicated that sufficient amounts of this compound can partially inhibit lymphocyte proliferation in vitro and in animal feeding studies. cambridge.org This inhibition may extend to the production of IL-2 and the activity of cytotoxic T lymphocytes (CTL) and natural killer (NK) cells. cambridge.org

Conversely, research on conjugated this compound (CLA), isomers of this compound, suggests an enhancement of ex vivo lymphocyte proliferation in certain models, such as broilers and mice. nih.gov, researchgate.net, researchgate.net In mice, CLA supplementation increased ex vivo lymphocyte proliferation and IL-2 production. nih.gov, researchgate.net One study in Beagle dogs also reported increased mitotic capacity of lymphocytes from the CLA group. researchgate.net

Furthermore, this compound has been identified as the sole fatty acid required to support the proliferation and maturation of B lymphocytes into immunoglobulin-secreting cells in in vitro studies. nih.gov More recent findings suggest that this compound can potentiate the metabolic fitness and antitumor immunity of CD8+ T cells. unimi.it, nih.gov This potentiation involves improving metabolic fitness, preventing exhaustion, and stimulating a memory-like phenotype with superior effector functions. unimi.it, nih.gov Mechanistically, LA treatment enhanced the formation of endoplasmic reticulum-mitochondria contacts in T cells, promoting calcium signaling and enhancing mitochondrial energetics in human and mouse cytolytic T cells. unimi.it, nih.gov

However, it is worth noting that dietary supplementation with alpha-linolenic acid (ALA) or fish oil, which are omega-3 fatty acids, has been shown to decrease T lymphocyte proliferation in healthy older humans. soton.ac.uk This highlights the complex interplay between different fatty acid classes in modulating immune responses.

T-cell Populations and Immunoglobulin Subclasses

As mentioned earlier, this compound can positively influence CD8+ T cell activity by improving metabolic fitness and promoting a memory-like phenotype. unimi.it, nih.gov

Regarding immunoglobulin subclasses, high dietary levels of this compound have been suggested to impair antibody responses, specifically the production of IgG and IgM. cambridge.org Studies on conjugated this compound isomers indicate that they may exert distinct effects on specific T cell populations and immunoglobulin subclasses in both animal and human studies. nih.gov, researchgate.net

Macrophage Responses

Macrophages, key players in the innate immune response, are also modulated by this compound. This compound can influence macrophage responses in both pro- and anti-inflammatory directions depending on the context.

In some instances, this compound has been shown to increase the expression of pro-inflammatory markers such as TNF-α, IL-6, chemokine (C-C motif) ligand 2 (Ccl2), and IL-1β in mouse peritoneal macrophages. frontiersin.org It can also lead to increased reactive oxygen species (ROS) production in macrophage-derived THP-1 cells. frontiersin.org

Conversely, an anti-inflammatory effect has been suggested by observations of reduced levels of IL-1β and IL-6 in peritoneal macrophages isolated from rats after oral administration of this compound. frontiersin.org this compound metabolism activation in macrophages has been shown to promote the clearing of intracellular Staphylococcus aureus, suggesting a role in host defense against bacterial infections. rsc.org, rsc.org This process may involve the generation of intracellular reactive oxygen species (ROS). rsc.org, rsc.org

Conjugated this compound (CLA) has also been reported to abrogate inflammatory responses and reduce cholesterol accumulation in macrophages, contributing to potential anti-atherogenic effects. cambridge.org Macrophages actively incorporate and utilize fatty acids like this compound, which can interact with specific G-protein-coupled receptors (GPCRs), including free fatty acid receptors (FFARs) expressed on these cells, acting as signaling molecules. nih.gov

Neutrophil Function

Neutrophils, another critical component of the innate immune system, are also affected by this compound. In vitro studies have demonstrated that this compound can increase several neutrophil responses, including oxidative stress, the production of inflammatory mediators such as thromboxane, TNF-α, COX-2, IL-8, and IL-1β, as well as MMP-9 release, ROS production, and neutrophil extracellular trap (NET) release. frontiersin.org, researchgate.net, nih.gov

Neurological and Cognitive Function

The relationship between this compound and neurological and cognitive function is an area of ongoing research, with studies suggesting both potential benefits and complex associations.

Associations with Cognitive Performance (e.g., Executive Function, Memory)

The association between this compound intake or levels and cognitive performance, including executive function and memory, appears to be intricate and potentially dependent on age and health status.

Some research suggests an inverse association between this compound intake and cognitive impairment in adults. mdpi.com However, other studies have presented contrasting findings. For example, in a study of non-demented elderly individuals, higher plasma concentrations of free omega-6 PUFAs, particularly this compound, were significantly associated with lower executive function. aging-us.com It is important to note that this association did not remain statistically significant after correction for multiple comparisons. aging-us.com

In contrast, a cross-sectional study in Tanzanian children aged 4–6 years found that higher levels of this compound in whole blood were positively associated with better executive function. msu.edu This suggests that the impact of this compound on cognitive function may differ across age groups.

This compound has also been investigated for its potential neuroprotective roles. It has been reported to be neuroprotective and to reduce inflammation in in vitro models of Parkinson's disease. mdpi.com In animal models of Huntington's disease, dietary supplementation with deuterium-reinforced this compound led to reduced lipid peroxidation and improved performance in cognitive tests. mdpi.com

Furthermore, a study examining fatty acid metabolism in the brain and its association with Alzheimer's disease neuropathology and cognitive performance found that lower tissue levels of this compound in the middle frontal gyrus were related to worse cognitive performance, specifically in memory, attention, and executive function scores. plos.org

A review highlighted this compound, along with alpha-linolenic acid, as important fatty acids for the concurrent treatment of metabolic-related dementia, with a focus on their potential roles in cognitive function. nih.gov

These findings underscore the need for further research to fully elucidate the complex and sometimes contradictory associations between this compound and various aspects of cognitive performance across different populations and health conditions.

Neuroinflammation and Oxidative Stress in the Brain

This compound (LA), an omega-6 polyunsaturated fatty acid (PUFA), has been investigated for its role in neuroinflammation and oxidative stress within the brain. Pre-clinical evidence suggests that excessive dietary LA intake may increase the brain's susceptibility to inflammation, potentially acting through its oxidized metabolites researchgate.net. Oxidized this compound metabolites (OXLAMs) are a significant portion of oxidized lipids in the brain and have been shown to regulate neuronal signaling and morphogenesis in young animals grantome.com.

LA derivatives, synthesized through oxidation by endogenous enzymes and reactive oxygen species, play a role in regulating inflammatory processes. These derivatives include hydroxyoctadecadienoic acids, oxo-octadecadienoic acids, epoxy octadecadecenoic acid, and epoxy-keto-octadecenoic acids deakin.edu.au. These compounds can influence processes such as altering cell adhesion molecules, which is a critical initial step in regulating inflammatory pathways involving transcription factors like peroxisome proliferator-activated receptors (PPARs) deakin.edu.au. While LA itself has been shown to reduce nitric oxide (NO) secretion and inducible nitric oxide synthase (iNOS) levels in activated microglia, its effects on other inflammatory mediators like monocyte-chemoattractant protein (MCP)-1 were not observed in some studies nih.gov. The precise role of LA derivatives in the progression of disorders is complex due to their pleiotropic effects, which can be either beneficial or detrimental deakin.edu.au.

Brain Structure and Fatty Acid Imbalances

Lipids constitute a substantial portion of human brain tissue, and their fatty acid composition is believed to influence brain integrity and function aging-us.com. Imbalances in omega-3 and omega-6 PUFAs are implicated in various central nervous system diseases mdpi.com. While this compound is an essential fatty acid, accounting for a significant portion of dietary calories in Western diets, surprisingly little is known about how excess LA affects the brain nih.gov.

Studies exploring the association between plasma free fatty acids and brain structure have yielded inconsistent data aging-us.com. One retrospective study found that higher plasma concentrations of free omega-6 PUFAs, particularly this compound, were significantly associated with lower executive function aging-us.com. This study also observed an inverse association between the volume of the frontal lobes and omega-6 PUFAs, although these associations did not remain significant after correction for multiple comparisons aging-us.com. The brain regions that appeared most sensitive to imbalances of omega-3 and omega-6 PUFAs were the frontal and temporal lobes aging-us.com.

LA and alpha-linolenic acid (ALA) can cross the blood-brain barrier, but they are not significantly present in brain structural tissue, likely being largely metabolized in astrocytes researchgate.net. Imbalances in brain lipid composition, including a loss of LA and increased de novo lipid and cholesterol production, have been linked to cognitive impairment diseases, including Alzheimer's researchgate.net.

Neurodevelopmental Impact

Dietary fatty acids are crucial for brain development and healthy growth, particularly during early life frontiersin.org. This compound is an essential fatty acid required for normal growth and development nih.gov. Along with alpha-linolenic acid (ALA), LA is a key substrate for synthesizing long-chain PUFAs like arachidonic acid (ARA) and docosahexaenoic acid (DHA), which are important for neurodevelopment frontiersin.org.

Studies have explored the role of LA on neurodevelopment, particularly concerning maternal intake and its presence in breast milk nih.gov. Breast milk LA composition has increased over the decades, consistent with the rise in dietary LA in the food supply nih.gov. Some studies have indicated an adverse effect of maternal breast milk or dietary LA on neurodevelopment nih.gov. Excess maternal LA intake has been linked to atypical neurodevelopment in humans, although the underlying mechanisms are not fully understood researchgate.netnih.gov. Pre-clinical studies in rats suggest that LA is a precursor to oxidized this compound metabolites (OXLAMs) that regulate neuronal signaling and morphogenesis in developing pups, leading to the hypothesis that excess maternal LA intake increases brain OXLAM concentrations and directly alters neurodevelopment grantome.com. Understanding this relationship is considered important for assessing risks associated with excess maternal LA consumption and may highlight a link between dietary LA and the prevalence of neurodevelopmental disorders grantome.com.

Alzheimer's Disease Pathophysiology

Lipid metabolism dysfunctions have been associated with neurodegenerative diseases, including Alzheimer's disease (AD) clinmedjournals.orgnih.gov. While omega-3 and omega-6 fatty acids have been linked to both protective and pathogenic effects in AD, the impact of their abundance on disease pathology is still being investigated plos.org.

In vitro studies have explored the effect of omega-6 fatty acids like this compound and arachidonic acid on AD pathology. This compound has been shown to induce the polymerization of both tau and amyloid-beta (Aβ), two key proteins involved in AD pathology plos.org.

Metabolomic studies on brain tissue samples from individuals with AD have shown altered levels of various unsaturated fatty acids. In brain regions vulnerable to AD pathology, such as the middle frontal and inferior temporal gyri, levels of this compound were found to be reduced in individuals with AD compared to controls plos.org. Lower tissue levels of this compound were also related to worse cognitive performance plos.org.

The balance between omega-6 and omega-3 PUFAs may play a crucial role in the onset of AD clinmedjournals.org. Alterations in fatty acid composition have been observed in the erythrocytes of individuals in the early stages of AD clinmedjournals.org. Circulating lipids, including this compound, are of interest as potential mediators of systemic bioenergetic differences in individuals with cognitive impairment and AD frontiersin.org. This compound was found to be negatively correlated with mitochondrial bioenergetics in peripheral blood mononuclear cells and neuroblastoma cells frontiersin.org.

Interactive Table 1: Brain Tissue this compound Levels in Alzheimer's Disease

Brain RegionAD Group vs. Control Groupp-valueFold Changeq-value
Whole BrainReduced8.8 x 10⁻⁸0.521.03 x 10⁻⁶
Middle Frontal Gyrus (MFG)Reduced< 0.0001--
Inferior Temporal Gyrus (ITG)Reduced0.0006--
Cerebellum (Resistant Region)Not specified as reduced---

Data extracted from search result plos.org. Fold change and q-value for MFG and ITG were not explicitly provided in the snippet, only p-values.

Cancer Research

The role of this compound and its derivatives, particularly conjugated this compound (CLA), in cancer research is a subject of ongoing investigation.

Anti-carcinogenic Properties of Conjugated this compound (CLA)

Conjugated linoleic acids (CLA) are a group of positional and geometric isomers of this compound that have demonstrated anti-carcinogenic activity in various in vivo and in vitro studies mdpi.comresearchgate.netnih.gov. CLA is found naturally in foods from ruminant animals and in certain plant seeds mdpi.comresearchgate.net.

The anti-carcinogenic effects of CLA were first reported in the late 1970s mdpi.com. Studies have shown that CLA can inhibit tumor cell growth mdpi.com. The mechanisms of action are not fully clear but may involve intervention with the cell cycle and modulation of gene expression researchgate.net. CLA has been shown to regulate tumor growth through different metabolic pathways and to alter lipid peroxidation, cell proliferation, and apoptosis mdpi.comnih.gov.

Different CLA isomers may have varying effects. Some studies suggest that the c9, t11-CLA isomer is more effective in inhibiting cancer cell migration in vitro, while the t10, c12-CLA isomer may be more effective against increasing the number of pulmonary nodules in a mouse model of colon cancer metastasis mdpi.com. A mixture of both isomers was found to be more effective against colon cancer cell metastasis in vivo mdpi.com.

Studies in animal models have shown that CLA supplementation can inhibit mammary, colon, stomach, prostate, and hepatic carcinomas nih.gov. For instance, dietary CLA has been shown to reduce mammary tumor incidence and mass in rats mdpi.com. In women with Stage I–III breast cancer, supplementation with a mixed CLA dose was associated with decreased levels of Spot 14 (S14), a regulator of fatty acid synthesis that can augment breast cancer proliferation, and reduced Ki-67 scores, indicative of reduced tumor proliferation nih.gov.

Interactive Table 2: Effects of CLA Isomers on Cancer

CLA Isomer(s)Cancer Type (Model)Observed EffectReference
c9, t11-CLAColon cancer cell (in vitro)More effective in inhibiting cell migration mdpi.com
t10, c12-CLAColon cancer (mouse model)More effective against increasing pulmonary nodules mdpi.com
c9, t11 and t10, c12 CLA mixtureColon cancer (mouse model)More effective against metastasis mdpi.com
c9, t11-CLABreast cancer (rat model)Preventive effect (decreased tumor weight, volume, incidence) mdpi.com
Mixed CLAMammary tumors (mice)No effect on established aggressive tumors nih.gov
Mixed CLA (higher dose)Intestinal tumors (APCMin/+ mice)Did not reduce tumor burden nih.gov
Mixed CLA (7.5 g/day )Breast cancer (human)Decreased S14 and Ki-67 scores nih.gov

Data extracted from search results mdpi.comnih.gov.

Influence on Tumorigenesis

This compound's influence on tumorigenesis appears to be complex and can exhibit both pro-tumorigenic and anti-tumorigenic effects depending on the cancer type and context nih.gov. Dietary intake of LA has been reported to have a growth-promoting effect on various rodent tumors and human tumor xenografts in immunodeficient rodents aacrjournals.org.

However, recent research has also observed anti-tumorigenic effects induced by LA in several cancer types in vitro and in vivo nih.gov. For example, LA has been shown to reduce cell proliferation and induce apoptosis in colorectal cancer cells by enhancing cellular oxidant status and inducing mitochondrial dysfunction nih.gov. Activation of the Fas/Fas ligand and caspase pathways by LA has also been shown to inhibit the proliferation of gastric adenocarcinoma cells nih.gov.

In endometrial cancer cells, this compound significantly inhibited proliferation in a dose-dependent manner nih.gov. Treatment with LA increased intracellular reactive oxygen species (ROS) production, decreased mitochondrial membrane potential, caused cell cycle G1 arrest, and induced apoptosis nih.gov. LA also demonstrated anti-invasive abilities associated with the epithelial-mesenchymal transition process in these cells nih.gov. In a transgenic mouse model of endometrial cancer, LA treatment significantly reduced tumor growth and decreased the expression of markers associated with proliferation and invasion nih.gov.

The biological basis for the dual functions of LA in influencing tumor cell growth is not well understood nih.gov. Some research suggests that increased CLA intake may interfere with the metabolism of this compound, potentially decreasing this compound metabolites such as arachidonic acid, which is a substrate for pathways involved in eicosanoid biosynthesis oup.com. The suppression of arachidonic acid by CLA has been correlated with cancer protection in the mammary gland in animal models oup.com.

Dermatological Applications and Photoaging

This compound (LA), an omega-6 polyunsaturated fatty acid (PUFA), is the most abundant PUFA found in the epidermis and plays a critical role in maintaining the integrity of the skin's water permeability barrier. mdpi.comresearchgate.netnih.govnih.gov Vegetable oils rich in LA have demonstrated the ability to mitigate the effects of ultraviolet (UV) radiation, including the production of reactive oxygen species (ROS), cellular damage, and skin photoaging. mdpi.comresearchgate.netnih.gov These beneficial effects are primarily attributed to the LA content within these oils. mdpi.comresearchgate.netnih.gov

Mechanisms in UVB-Irradiated Keratinocytes

Studies investigating the effects of LA on keratinocytes exposed to UVB radiation have revealed several key mechanisms. UVB radiation significantly increases intracellular ROS production and disrupts various metabolic pathways, including those involving amino acids, fatty acids, and glutathione (GSH). mdpi.com LA has been shown to diminish UVB-induced ROS levels in keratinocytes. mdpi.comnih.gov Furthermore, LA can restore depleted GSH levels following UVB exposure. mdpi.comnih.gov This restoration appears to be mediated through the upregulation of PI3K/Akt-dependent GCLC and GSS expression, enzymes crucial for GSH biosynthesis. mdpi.comnih.gov

Redox Balance and Inflammatory Response in Skin

This compound contributes to restoring redox balance in UVB-irradiated keratinocytes by enhancing GSH biosynthesis. mdpi.comnih.gov This is significant because GSH inhibits NF-κB activation by reducing ROS production, thereby modulating the pro-inflammatory cytokine response induced by UV radiation. researchgate.net In addition to its impact on redox balance, LA also influences the inflammatory response in the skin. It has been shown to downregulate COX-2 expression in UVB-irradiated keratinocytes. mdpi.comnih.gov COX-2 is an enzyme involved in the synthesis of pro-inflammatory mediators. The antioxidant effect of LA is also attributed to the stabilization of Nrf2, a transcription factor that orchestrates the antioxidant response and regulates the expression of enzymes involved in glutathione synthesis. nih.gov While some studies suggest LA may induce pro-inflammatory factors in the context of wound healing, its role in modulating inflammation in UVB-irradiated keratinocytes points towards an anti-inflammatory effect in this specific context. nih.gov

Bone Health

The role of this compound, particularly in its conjugated form (CLA), in bone health has been an area of growing interest. Preclinical studies, including those in animal models and cell cultures, suggest that CLA may support bone health by modulating bone formation and resorption. mdpi.comnih.gov

Relationship with Bone Mineral Density

Research on the relationship between LA and bone mineral density (BMD) has yielded varied results, with some studies focusing on conjugated this compound (CLA). Preclinical studies, especially those involving the t10c12 isomer of CLA, have indicated that CLA can enhance BMD by promoting bone formation and reducing bone resorption. mdpi.comnih.gov For instance, a study in a mouse model of postmenopausal osteoporosis demonstrated that CLA supplementation significantly improved BMD and bone strength. mdpi.com CLA, particularly the t10, c12 form, has shown the capacity to suppress osteoclastogenesis (the formation of osteoclasts, which break down bone) and stimulate osteoblast activity (cells that form bone). mdpi.com

Clinical studies investigating the effects of CLA on bone health in humans have shown inconsistent outcomes. mdpi.comnih.gov Some studies suggest potential positive effects, particularly in postmenopausal women, where CLA supplementation was associated with preserved BMD and reduced markers of bone resorption. mdpi.com However, other clinical trials have reported neutral or negligible effects. nih.gov

A cross-sectional study explored the relationship between c9, t11 CLA levels in red blood cells and bone mass, hypothesizing that higher CLA levels would increase bone mass. This study found that men with red blood cell c9, t11 CLA levels above the median had higher whole body BMD. mdpi.com

Conversely, some research on this compound itself (not specifically conjugated this compound) has suggested a negative association with BMD. A study in healthy 8-year-old children found a general trend that LA concentration was negatively associated with BMD of the hip, lumbar spine, and total body. cambridge.org The ratio of n-6:n-3 fatty acids was also negatively associated with BMD. cambridge.org However, arachidonic acid (AA), a metabolite of LA, was positively correlated with bone mineral content (BMC) and BMD of the total body. cambridge.org This suggests a complex interplay between different fatty acids derived from LA and bone mineralization.

The potential mechanisms by which CLA may influence bone metabolism include the modulation of peroxisome proliferator-activated receptor gamma (PPARγ) activity, which can influence the differentiation of mesenchymal stem cells towards an osteoblast (bone-forming cell) lineage rather than an adipocyte (fat cell) lineage. nih.govoup.com Additionally, CLA may exert its effects through anti-inflammatory actions, as inflammation can significantly influence bone turnover and contribute to osteoporosis. rejuvenation-science.com Studies have shown that CLA can decrease the activity of pro-inflammatory cytokines and decrease the function of osteoclasts. rejuvenation-science.com

Summary of Select Research Findings on this compound and Bone Mineral Density

Study TypeSubject GroupKey Finding (CLA unless specified)Citation
Preclinical (Mouse)Postmenopausal OsteoporosisCLA supplementation improved BMD and bone strength. mdpi.com
PreclinicalVarious ModelsCLA (t10c12 isomer) enhanced bone formation and reduced bone resorption. mdpi.comnih.gov
Clinical (Human)Postmenopausal WomenSome studies showed preserved BMD and reduced bone resorption markers with CLA. mdpi.com
Clinical (Human)Postmenopausal WomenSome studies reported neutral or negligible effects of CLA on BMD. nih.gov
Cross-sectionalMenHigher red blood cell c9, t11 CLA levels associated with higher whole body BMD. mdpi.com
Cross-sectionalHealthy Children (8 yo)This compound concentration negatively associated with BMD; Arachidonic acid positively correlated. cambridge.org

Interactions with the Gut Microbiome

Linoleic Acid's Impact on Gut Microbiota Composition

The composition of the gut microbiota can be influenced by dietary this compound. Research indicates that the specific form in which LA is consumed can impact microbial activity. For instance, in vitro fermentation experiments demonstrated that the addition of free LA enhanced the production of LA metabolites but resulted in reduced concentrations of short-chain fatty acids (SCFAs) when compared to trilinoleate and soybean oil. rsc.orgresearchgate.net Furthermore, the integrity of the plant cell matrix, as seen with soybean, was observed to affect the production of CLA, hydroxy C18:1, and SCFAs. rsc.orgresearchgate.net

An eight-week study in mice investigating the effects of dietary supplementation with trans-10, cis-12 conjugated this compound (t10c12-CLA), a metabolite of LA, revealed significant alterations in gut microbiota composition. This included a decrease in the proportions of Firmicutes and an increase in the proportions of Bacteroidetes compared to control groups. cambridge.org Similarly, a diet rich in alpha-linolenic acid (ALA), an omega-3 fatty acid structurally akin to LA, was linked to an enrichment of Prevotella and Parabacteroides in mice, alongside a notable reduction in the abundance of taxa within the Firmicutes phylum, such as Lactobacillus, Clostridium cluster XIVa, Lachnospiraceae, and Streptococcus. nih.gov

Some evidence suggests that LA may exert a toxic effect on various bacteria, inhibiting their growth. mdpi.com Conversely, certain species of Bifidobacterium and Lactobacillus exhibit the capacity to metabolize LA, potentially serving as a mechanism for detoxification. mdpi.com

Microbiota-Host Metabolic Interactions

Gut microorganisms possess the capability to transform dietary lipids, including this compound, into bioactive signaling molecules via specific biotransformation pathways. tandfonline.com These lipid metabolites originating from the microbiota can influence host physiological functions by impacting metabolic pathways. tandfonline.com For example, conjugated linoleic acids (CLAs), which are products of the microbial conversion of LA, have been associated with beneficial effects on gut health and may influence host metabolism. mdpi.comrsc.org

Studies conducted in mice have indicated that supplementation with CLA can mitigate insulin (B600854) resistance induced by a high-fat diet. These observed effects were correlated with changes in the gut microbiota and an enhancement in SCFA production. researchgate.netmdpi.comresearchgate.net This suggests a potential link between the microbial metabolism of LA, the subsequent production of SCFAs, and the metabolic health of the host.

Microbial lipid metabolism contributes to the production of various specific fatty acids, including conjugated and trans-isomeric forms. mdpi.com Certain bacterial taxa, such as Bifidobacterium, Lactobacillus, and Propionibacteria, are known to possess the enzyme linoleate (B1235992) isomerase, which catalyzes the conversion of LA to CLA. mdpi.com

Microbiota-Host Immunomodulatory Interactions

Lipid metabolites derived from the microbiota, including those originating from this compound, can exert effects on the host's immune system. tandfonline.com The gut microbiota plays a vital role in maintaining intestinal homeostasis and influencing mucosal immunity. frontiersin.org Dietary factors, including fatty acids, have the capacity to alter the composition and activity of the gut microbiome, thereby modulating the immune response. nih.gov

Conjugated this compound (CLA) has been shown to influence host immunomodulatory interactions. researchgate.netmdpi.comresearchgate.net In studies focusing on insulin resistance in mice, CLA supplementation was observed to regulate microbiota-host immunomodulatory interactions. researchgate.netmdpi.comresearchgate.net This underscores the potential of LA metabolites, produced by the gut microbiota, to impact host immune function.

The interplay among the gut microbiota, host immunity, and metabolism is considered to be of crucial importance in the development of conditions such as insulin resistance. researchgate.netmdpi.comresearchgate.net Modulating the gut microbiota through dietary components like LA and its metabolites may offer a potential avenue to influence these complex interactions.

Microbial Metabolism of this compound and Metabolite Production

The microbial metabolism of this compound within the gut is a significant process that leads to the generation of various metabolites, notably conjugated linoleic acids (CLAs). mdpi.comrsc.org This bioconversion is hypothesized to serve as a detoxification mechanism for bacteria against the growth-inhibiting properties of PUFAs like LA. rsc.orgmdpi.com

Several bacterial genera, including Lactobacillus, Roseburia, and Bifidobacteria, are recognized for their ability to transform PUFAs into less toxic fatty acids. rsc.org The conversion of LA to CLAs is facilitated by specific bacterial enzymes, such as linoleate isomerase. mdpi.commdpi.com The capacity to produce CLA is a strain-specific characteristic among bacteria. mdpi.com

Beyond CLAs (such as 9z,11e and 9e,11e), microbial metabolism of LA also yields other biologically active intermediates, including 10-hydroxy-cis-12-octadecenoic acid and 10-oxo-trans-11-octadecenoic acid. rsc.org Lactobacillus plantarum, for instance, has been shown to produce fatty acid intermediates like 10-hydroxy-cis-12-octadecenoic acid, 10-hydroxyoctadecanoic acid, and 10-oxooctadecanoic acid during the conversion of LA to CLAs, a process mediated by specific enzymes. tandfonline.com

In vitro fermentation studies utilizing human fecal inoculum have successfully identified and monitored LA metabolites such as conjugated fatty acids (CLAs, 9z,11e and 9e,11e) and 12hydroxy, 9z C18:1. rsc.orgresearchgate.net These studies demonstrated that the chemical form of the lipid source (free LA, glyceryl trilinoleate, or soybean oil) and the presence of the plant matrix influenced the production of these metabolites. rsc.orgresearchgate.net

An anaerobic batch culture model employing human fecal microbiota revealed that supplementation with LA, bovine serum albumin, and inulin (B196767) resulted in increased production of CLA, particularly the cis9, trans11 isomer. mdpi.com This treatment also affected the relative abundance of certain bacteria, leading to an increase in Collinsella aerofaciens and Bifidobacteria, while reducing others. mdpi.com

Here is a table summarizing some microbial metabolites of this compound:

Metabolite NameDescriptionProduced bySource
Conjugated Linoleic Acids (CLAs)Isomers of this compoundVarious bacteria (Lactobacillus, Bifidobacterium, Propionibacteria, Butyrivibium, Megasphaera) mdpi.comrsc.orgmdpi.commdpi.com
9z,11e CLAConjugated this compound isomerHuman gut microbiota (in vitro fermentation) rsc.orgresearchgate.net
9e,11e CLAConjugated this compound isomerHuman gut microbiota (in vitro fermentation) rsc.orgresearchgate.net
12hydroxy, 9z C18:1Hydroxylated fatty acid intermediateHuman gut microbiota (in vitro fermentation) rsc.orgresearchgate.net
10-hydroxy-cis-12-octadecenoic acidHydroxylated fatty acid intermediateLactobacillus plantarum, other bacteria rsc.orgtandfonline.com
10-hydroxyoctadecanoic acidHydroxylated fatty acidLactobacillus plantarum tandfonline.com
10-oxooctadecanoic acidOxidized fatty acidLactobacillus plantarum tandfonline.com
10-oxo-trans-11-octadecenoic acidOxidized fatty acid intermediateBacteria rsc.org

Influence on Short-Chain Fatty Acid (SCFA) Production

The influence of this compound on the production of short-chain fatty acids (SCFAs) by the gut microbiota is multifaceted and can be dependent on the form of LA consumed and the broader dietary context. SCFAs, including acetate, propionate, and butyrate, are key metabolites generated through the bacterial fermentation of indigestible carbohydrates and play vital roles in maintaining gut health and influencing host metabolism. frontiersin.orgmdpi.com

In certain in vitro fermentation studies, the addition of free LA was associated with a reduction in SCFA concentrations when compared to other forms of LA, such as trilinoleate and soybean oil. rsc.orgresearchgate.net This observation suggests that elevated levels of free LA might have an inhibitory effect on SCFA production.

Conversely, studies involving supplementation with conjugated this compound (CLA) have demonstrated different outcomes. In mice, supplementation with t10c12-CLA resulted in higher concentrations of acetate, propionate, and isobutyrate in the caecum. cambridge.org Similarly, a high dose of CLA administered to obese rats led to increased levels of SCFAs in both feces and serum. This increase was accompanied by a rise in the relative abundances of SCFA-producing bacteria, including Dubosiella, Faecalibaculum, and Bifidobacterium, while the abundances of Enterococcus and Ruminococcus_2 decreased. nih.gov

These findings suggest that while LA itself might, in certain contexts, inhibit SCFA production, its microbial metabolites, particularly CLAs, may promote the production of SCFAs and support the growth of bacteria known to produce these beneficial metabolites. The ultimate impact on SCFA levels is a result of the complex interactions between LA, its metabolites, and the diverse community of gut microbes.

Here is a table summarizing the observed effects of LA and CLA on SCFA production:

Compound/InterventionEffect on SCFA Production (in vitro)Effect on SCFA Production (in vivo)Associated Microbial Changes (in vivo)Source
Free this compound (in vitro)Reduced SCFA concentrationsNot specifiedNot specified rsc.orgresearchgate.net
t10c12-CLA (in mice)Not specifiedHigher caecal acetate, propionate, and isobutyrateLower Firmicutes, Higher Bacteroidetes cambridge.org
High-dose CLA (in obese rats)Not specifiedIncreased fecal and serum SCFAsIncreased Dubosiella, Faecalibaculum, Bifidobacterium; Decreased Enterococcus, Ruminococcus_2 nih.gov

Advanced Research Methodologies for Linoleic Acid Studies

In Vitro Cell Culture Models (e.g., Keratinocytes, Hepatocytes, Myoblasts, Adipocytes, Immune Cells)

In vitro cell culture models are fundamental tools for investigating the direct effects of linoleic acid on specific cell types and elucidating underlying cellular and molecular mechanisms. Studies using keratinocytes, for instance, have examined the incorporation of this compound into cellular lipids, highlighting its importance for epidermal barrier formation and maintenance. While many in vitro keratinocyte culture systems are deficient in this compound, supplementation studies have shown that increasing this compound concentration in the medium leads to a proportional increase in cellular this compound content, particularly in triglycerides. nih.gov This supplementation can influence the phospholipid and lipid profiles of cultured cells. nih.gov

Adipocyte cell lines, such as the murine 3T3-L1 model and reconstructed human adipose tissue, are utilized to study how this compound influences adipogenesis and lipid metabolism. plos.orgelifesciences.org Research indicates that this compound supplementation can affect triglyceride accumulation and the expression and activation of transcription factors like PPARγ, which are crucial for adipocyte differentiation. plos.org Studies with porcine adipocytes in vitro have shown that while they contain similar ratios of phospholipid fatty acids to their in vivo counterparts, they may have lower levels of this compound and arachidonic acid, suggesting the importance of this compound supplementation in culture. elifesciences.org

Immune cells are also studied in vitro to understand the immunomodulatory effects of this compound and its metabolites. While not explicitly detailed in the search results for direct this compound studies in isolated immune cells, the broader context of fatty acid research often involves immune cell responses.

Hepatocytes and myoblasts are additional cell types where this compound metabolism and its effects on liver and muscle function can be investigated using in vitro techniques, although specific findings for this compound in these cell types were not prominently featured in the provided search results.

Animal Models (e.g., Rodents, Chicks, Pigs)

Animal models are invaluable for studying the in vivo effects of dietary this compound and its metabolites on growth, metabolism, body composition, and specific disease conditions. Rodent models, such as rats and mice, have been extensively used to investigate the impact of this compound and conjugated this compound (CLA), a group of this compound isomers, on body fat reduction and immune function. k-state.edu Studies in rats have shown that dietary CLA can improve body weight gain during lactation and after weaning. k-state.edu However, results regarding weight gain in mice and rats fed CLA have also shown decreases or no effect, highlighting variability depending on experimental design and CLA isomer mixture. k-state.edu

Chicks are another animal model used to study the effects of this compound and CLA, particularly concerning growth performance, immune function, and fatty acid composition in tissues like muscle and liver. k-state.eduanimbiosci.organimbiosci.org Research in broiler chicks has shown that dietary CLA can reduce fat deposition and increase lean meat content, potentially by influencing lipoprotein lipase (B570770) activity and inhibiting Δ9 desaturase activity. animbiosci.org However, the effects on growth performance in broilers fed CLA have been inconsistent across studies. animbiosci.org Studies have also examined the impact of CLA on egg production rates and liver weight in laying hens. animbiosci.org

Pigs have been utilized to investigate the effects of dietary this compound on fatty acid composition and essential fatty acid deficiency. Early studies explored the impact of diets with varying this compound content on skin condition and the trienoic:tetraenoic acid ratio as an index of essential fatty acid status. cambridge.org Research with CLA in pigs has demonstrated reductions in fat deposition and increases in lean mass, similar to findings in rodents. k-state.edu

Data from Animal Studies on CLA and Body Composition:

Animal ModelCLA Effect on Body FatCLA Effect on Lean MassReference
MiceReducedIncreased (variable) k-state.edu
RatsReduced (variable)Increased (variable) k-state.edu
PigsReducedIncreased (less frequently than fat reduction) k-state.edu
ChickensReducedIncreased animbiosci.org

Human Cohort Studies and Clinical Trials (Prospective and Randomized Controlled)

Human cohort studies and randomized controlled trials (RCTs) are critical for assessing the associations between this compound intake, circulating or tissue levels, and health outcomes in human populations. Prospective cohort studies have investigated the relationship between dietary this compound intake and its biomarkers with the risk of cardiovascular disease (CVD), type 2 diabetes, and mortality. mdpi.comnih.govdiabetesjournals.orgarchivesofmedicalscience.com Meta-analyses of prospective cohort studies suggest that higher this compound intake is associated with a lower risk of coronary heart disease (CHD) events and deaths. mdpi.comnih.govarchivesofmedicalscience.comahajournals.org Replacing saturated fat with this compound has been recommended to prevent CHD based on these findings. mdpi.com

RCTs have examined the effects of dietary interventions involving this compound on lipid profiles and other cardiovascular risk markers in healthy individuals. mdpi.comarchivesofmedicalscience.com These trials have demonstrated that consuming this compound can decrease LDL cholesterol, particularly when replacing saturated or trans fatty acids. mdpi.com Some studies have also explored the impact of this compound intake on insulin (B600854) resistance and glycemia. diabetesjournals.org

Meta-analyses of prospective cohort studies have also indicated that higher dietary this compound intake and elevated this compound concentrations in the body are significantly associated with a lower risk of type 2 diabetes. diabetesjournals.org

Summary of Findings from Human Studies:

Study TypeOutcomeAssociation with Higher this compoundReference
Prospective Cohort StudiesCHD EventsLower Risk mdpi.comnih.govarchivesofmedicalscience.comahajournals.org
Prospective Cohort StudiesCHD DeathsLower Risk mdpi.comnih.govahajournals.org
Prospective Cohort StudiesTotal MortalityModestly Lower Risk nih.gov
Prospective Cohort StudiesCVD MortalityModestly Lower Risk nih.gov
Prospective Cohort StudiesCancer MortalityModestly Lower Risk nih.gov
Prospective Cohort StudiesType 2 Diabetes RiskLower Risk diabetesjournals.org
Randomized Controlled TrialsLDL CholesterolDecreased (vs. saturated/trans fats) mdpi.com
Randomized Controlled TrialsInsulin Resistance/GlycemiaImproved diabetesjournals.org

Genomic and Transcriptomic Analysis

Genomic and transcriptomic analyses provide insights into how this compound influences gene expression and the underlying genetic factors that may affect this compound metabolism and its biological effects. Transcriptome sequencing (RNA-Seq) and weighted gene co-expression network analysis (WGCNA) are used to identify genes and pathways associated with this compound content and metabolism in various organisms. researchgate.netmdpi.comcaass.org.cn

Studies in plants, such as Artemisia sphaerocephala and Bama hemp, have utilized transcriptomic analysis to understand the molecular mechanisms regulating this compound biosynthesis during seed development. mdpi.comnih.gov This involves identifying differentially expressed genes (DEGs) related to fatty acid metabolism, including genes in the FAD family (e.g., FAD2 and FAD3) that are crucial for the synthesis of this compound and alpha-linolenic acid. mdpi.comnih.govashs.org

In animal studies, transcriptomic analysis in chickens has aimed to identify hub genes affecting this compound deposition in muscle tissue. caass.org.cn This research has revealed that metabolic pathways play an important role in regulating this compound content and has identified candidate genes such as MDH2, ATP5B, RPL7A, and PDGFRA. caass.org.cn

Transcriptomic analysis in reconstructed human adipose tissue has shown that genes related to fatty acid metabolism can be downregulated in vitro, potentially due to insufficient essential fatty acids like this compound in the culture medium. nih.gov

Key Genes Identified in Transcriptomic Studies Related to this compound Metabolism:

OrganismGenes/Pathways IdentifiedRoleReference
Artemisia sphaerocephala (Seeds)FAD2, FAD3, FA biosynthesis genes, TAG biosynthesis genes, TFs (FUS3, bHLH)Regulation of this compound and oil accumulation mdpi.com
Bama Hemp (Seeds)FAD2, FAD3, genes related to LA, ALA, and JA metabolismFatty acid formation patterns and accumulation nih.gov
Acer truncatum (Seeds)FAD2/6, FAD3/7/8, SAD, WRI1, LEC1, FUS3, ABI3Oil biosynthesis and fatty acid metabolism, including this compound ashs.org
Chickens (Pectoral Muscle)MDH2, ATP5B, RPL7A, PDGFRA, metabolic pathwaysRegulation of this compound content caass.org.cn
Human Reconstructed Adipose TissueGenes related to fatty acid metabolismDownregulated in this compound deficient conditions nih.gov

Proteomic and Metabolomic Profiling

Proteomic and metabolomic profiling provide comprehensive views of the proteins and small molecule metabolites present in biological samples, offering insights into the biochemical pathways influenced by this compound. These 'omics' approaches can identify differentially expressed proteins and metabolites associated with this compound metabolism and its effects on health and disease. deakin.edu.aunih.govresearchgate.netnih.govacs.orgfrontiersin.org

Integrated proteomics and metabolomics analyses have been used to investigate the pathogenic mechanisms of conditions like infantile epileptic spasms syndrome (IESS). nih.govresearchgate.net In IESS patients, metabolomic analysis has identified this compound as a noteworthy differential metabolite in cerebrospinal fluid, with associated differential proteins like HLA-A and SEZ6L2 being downregulated. nih.govresearchgate.net These findings suggest that this compound and its metabolism-related proteins could serve as potential biomarkers for IESS. nih.govresearchgate.net

Proteomics and metabolomics are also employed to study the regulation of enzymes involved in this compound metabolism, such as linoleate (B1235992) isomerase, which is key to producing conjugated this compound. nih.govacs.org High-throughput proteomics has identified differentially expressed proteins in mutant strains of Propionibacterium acnes with altered linoleate isomerase activity, revealing involvement of pathways like galactose metabolism, the phosphotransferase system, and sucrose (B13894) metabolism. nih.govacs.org Metabolomic analysis in these studies has identified changes in amino acids and other metabolites. nih.gov

In the context of chronic rhinosinusitis with nasal polyps (CRSwNP), metabolomics has identified this compound as a potential diagnostic or therapeutic biomarker, and multi-omics studies combining proteomics and metabolomics are considered promising for understanding the disease's pathological processes. frontiersin.org

Lipidomics Approaches

Lipidomics is a specialized branch of metabolomics focused on the comprehensive analysis of lipids in biological systems. This approach is particularly relevant to this compound research as it allows for the detailed profiling of this compound itself, its various metabolites (oxylipins), and other lipid species that may be affected by this compound status. ashs.orgfrontiersin.orgnih.govnih.gov

Lipidomics, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables the identification and quantification of fatty acids and their derivatives in biological samples. nih.govnih.govmdpi.com This is crucial for understanding how this compound is metabolized and incorporated into different lipid classes, such as phospholipids (B1166683) and triglycerides. nih.gov

Studies have used lipidomics to evaluate the effects of dietary interventions on milk quality and biochemical properties in dairy cows, where this compound metabolism was found to have a high impact value. frontiersin.org Lipidomic analysis detected numerous lipid species in milk, with some differing significantly based on diet. frontiersin.org

Lipidomics profiling of this compound metabolites after interventions like whole-body vibration in humans has been conducted to identify and measure oxylipins derived from this compound and alpha-linolenic acid. nih.gov These studies suggest that some this compound metabolites may have beneficial effects on the cardiovascular system. nih.gov

Lipidomics is also used in plant research to analyze the fatty acid composition of seeds and understand the accumulation patterns of this compound. ashs.orgmdpi.com Techniques like GC-FID and GC-MS are used for fatty acid analysis in plant oils. mdpi.com

Advanced Imaging Techniques (e.g., MRI for Brain Structure)

Advanced imaging techniques, particularly magnetic resonance imaging (MRI), are used to investigate the potential impact of this compound and other polyunsaturated fatty acids on brain structure and function. While direct studies specifically isolating the effects of this compound on brain structure using advanced MRI were not extensively detailed in the provided search results, the broader field of nutritional neuroscience utilizes these techniques to explore the relationship between dietary fats and brain health. nih.govresearchgate.netcambridge.org

MRI modalities such as structural MRI (sMRI), diffusion tensor imaging (DTI), and functional MRI (fMRI) can reveal subtle alterations in brain volume, white matter integrity, and functional connectivity. researchgate.netcambridge.org These techniques can be applied in human studies to assess the associations between dietary fatty acid intake or blood levels and neuroimaging markers across the lifespan. nih.govcambridge.org

One observational study using MRI in mother and child pairs found that higher levels of dietary this compound during pregnancy were associated with reduced infant white matter volume later in childhood. nih.gov This suggests a potential link between early life this compound exposure and brain development, which can be explored further using advanced neuroimaging.

Advanced MRI techniques are considered valuable for providing in vivo information on the working mechanisms of nutritional interventions and for detecting macro- and microstructural, functional, electrophysiological, and metabolic changes in the brain. cambridge.org

Bioinformatics and Systems Biology Approaches

Bioinformatics and systems biology approaches are increasingly valuable tools for unraveling the complex mechanisms by which this compound influences biological systems. These computational methods allow researchers to analyze large-scale datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels), to identify pathways, networks, and key molecular players affected by this compound or its metabolites. Tools like Ingenuity Pathway Analysis (IPA) and Gene Set Variation Analysis (GSVA) are frequently employed in these studies.

Ingenuity Pathway Analysis (IPA) is a software that enables the analysis of gene expression data within the context of known biological pathways, networks, and functions. Studies utilizing IPA have investigated the impact of this compound on various cellular processes. For instance, research on SZ95 sebocytes treated with this compound showed that IPA identified changes in genes related to cholesterol biosynthesis, focal adhesion kinase (FAK) signaling, and phagosome formation. Notably, cholesterol biosynthesis was uniquely affected by this compound compared to arachidonic acid treatment in this study mdpi.com. Another application of IPA involved analyzing the plasma metabolome and lipidome in patients with statin-associated muscle symptoms (SAMS). This analysis revealed altered levels of this compound-containing phospholipids and identified affected pathways, including those related to energy production and lipid metabolism researchgate.net. IPA has also been used in studies exploring the effects of other compounds, such as Ginsenoside Rg1, where it helped resolve the relationship between gene, protein, and metabolite alterations and their protective activity in Alzheimer's disease mice, highlighting the involvement of pathways like this compound metabolism nih.gov. Furthermore, IPA has been applied to analyze differentially expressed genes in human reconstructed adipose tissue, identifying downregulated pathways related to fatty acid metabolism, which could be partially attributed to insufficient essential fatty acids like this compound in the culture medium plos.org.

Gene Set Variation Analysis (GSVA) is another bioinformatics method that assesses the enrichment of predefined gene sets across a population of samples, allowing for the evaluation of pathway activity variation. GSVA has been utilized to explore the mechanism of this compound metabolism dysregulation in metabolic syndrome (MetS). In one study, RNA-seq data from individuals with and without MetS were analyzed using GSVA and Gene Set Enrichment Analysis (GSEA). The results indicated that the this compound metabolism pathway was significantly downregulated in the MetS group, with a markedly lower GSVA enrichment score compared to the healthy group. Several genes involved in this pathway, including JMJD7-PLA2G4B, PLA2G1B, PLA2G2D, CYP2C8, and CYP2J2, were found to be significantly downregulated in the disease group nih.govnih.gov. GSVA has also been applied in cancer research, such as in establishing prognostic signatures for pancreatic cancer based on mRNA sets. This work identified this compound metabolism as one of the pathways associated with high expression levels in high-risk pancreatic cancer patients aging-us.com. Additionally, GSVA has been used in studies investigating the effects of aspirin (B1665792) on bone marrow-derived mesenchymal stromal cells, where it revealed the enrichment of pathways such as fatty acid metabolism and cholesterol homeostasis peerj.com.

These bioinformatics and systems biology approaches provide a comprehensive view of the molecular changes induced by this compound, moving beyond the analysis of individual genes or proteins to understand its impact on interconnected biological networks and pathways.

Here are some detailed research findings from studies employing these methodologies:

Findings from Bioinformatics and Systems Biology Studies on this compound

Study FocusMethodology UsedKey Findings Related to this compoundRelevant Genes/PathwaysSource
This compound metabolism in Metabolic SyndromeGSVA, GSEA, RNA-seqThis compound metabolism pathway significantly downregulated in MetS. GSVA enrichment score lower in MetS group. Genes in the pathway were downregulated.This compound metabolism pathway, JMJD7-PLA2G4B, PLA2G1B, PLA2G2D, CYP2C8, CYP2J2 nih.govnih.gov
This compound effects on SebocytesIPA, RNA-seqThis compound induced changes in genes related to cholesterol biosynthesis, FAK signaling, and phagosome formation. Cholesterol biosynthesis uniquely affected by LA.Cholesterol biosynthesis pathway, Focal Adhesion Kinase (FAK) signaling, Phagosome formation mdpi.com
Plasma metabolome in SAMS patientsIPA, LC-MS metabolomics/lipidomicsHigher levels of this compound-containing phospholipids in SAMS patients. Altered energy production and lipid metabolism pathways identified.This compound-containing phospholipids, Pathways related to energy production (β-oxidation, citric acid cycle, urea (B33335) cycle), Carnitine synthesis researchgate.net
This compound metabolism in Pancreatic CancerGSVAThis compound metabolism pathway associated with high expression in high-risk patients. Key factors like CYP2C8/9/18/19 related to patient survival.This compound metabolism pathway, CYP2C8/9/18/19 aging-us.com
Oxidized this compound effects on Intestinal Epithelial CellsBioinformatics analysis of RNA-seq13-HPODE (oxidized this compound) and this compound treatments suppressed oxidative phosphorylation and pathways involved in cell cycle and DNA synthesis/repair.Oxidative phosphorylation, Cell cycle, DNA synthesis/repair, Ribosomes, Focal adhesion, Steroid hormone biosynthesis, PPAR signaling, Bile secretion, Cytochrome-P450 mdpi.comnih.gov

These examples demonstrate the power of bioinformatics and systems biology in providing systems-level insights into the diverse roles of this compound in health and disease by analyzing complex biological data.

Future Directions and Research Imperatives

Elucidating Isomer-Specific Mechanisms of Conjugated Linoleic Acid (CLA)

Conjugated this compound (CLA) represents a group of positional and geometric isomers of this compound, with the cis-9, trans-11 (c9,t11-CLA) and trans-10, cis-12 (t10,c12-CLA) isomers being the most biologically active. researchgate.net A significant body of research has demonstrated that these isomers can exert distinct and sometimes opposing physiological effects. researchgate.netpaulogentil.com For instance, the t10,c12-CLA isomer has been primarily associated with reductions in body fat, while the c9,t11-CLA isomer is often linked to anti-carcinogenic and anti-inflammatory properties. researchgate.netnih.govwikipedia.org

However, the precise molecular mechanisms underlying these isomer-specific effects are not fully understood. Future research must focus on delineating how each isomer interacts with cellular signaling pathways, gene expression, and metabolic processes. nih.govpsu.edu For example, some studies suggest that different CLA isomers can have varying effects on peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid and glucose metabolism. researchgate.net While c9,t11-CLA has been characterized as a PPAR agonist, t10,c12-CLA has been shown to inhibit the activity of synthetic PPAR agonists. researchgate.net

Contradictory findings in human studies, where CLA supplementation has shown variable effects on body composition and metabolic markers, may be attributable to the different isomer compositions and dosages used. researchgate.netcambridge.orgnih.gov Some studies have even reported detrimental effects of the t10,c12-CLA isomer on blood lipid profiles and insulin (B600854) sensitivity. researchgate.netcambridge.orgmdpi.com Therefore, a critical research imperative is to conduct well-controlled clinical trials using purified CLA isomers to unequivocally establish their individual effects on human health. nih.gov A deeper understanding of these isomer-specific mechanisms will be crucial for developing targeted therapeutic applications for CLA.

Personalized Nutrition Approaches based on Genetic Predispositions (e.g., FADS1 Genotype)

The metabolic fate of this compound is significantly influenced by genetic factors, particularly polymorphisms in the fatty acid desaturase (FADS) gene cluster. The FADS1 and FADS2 genes encode for the delta-5 and delta-6 desaturase enzymes, respectively, which are rate-limiting in the conversion of this compound to longer-chain polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA). researchgate.netresearchgate.netmdpi.com

Single nucleotide polymorphisms (SNPs) within the FADS gene cluster have been shown to be strongly associated with circulating levels of omega-6 and omega-3 fatty acids. researchgate.netmdpi.comnih.gov Individuals carrying certain FADS1 variants may have a more efficient conversion of precursor fatty acids to their long-chain metabolites. nih.gov For example, some studies have shown that specific FADS1 genotypes are associated with higher levels of AA. researchgate.netarizona.edu This suggests that the impact of dietary this compound on an individual's health may be modulated by their genetic makeup.

These findings open the door for personalized nutrition strategies. researchgate.net By understanding an individual's FADS genotype, it may be possible to provide tailored dietary recommendations for this compound intake to optimize their PUFA status and potentially reduce their risk for chronic diseases. nih.gov For instance, individuals with genotypes associated with high FADS1 activity might benefit from a different dietary omega-6 to omega-3 ratio compared to those with less efficient conversion. Further research is needed to fully elucidate the clinical implications of these gene-diet interactions and to develop effective personalized nutrition interventions.

Comprehensive Understanding of this compound's Role in Chronic Disease Progression beyond Initial Associations

The role of this compound in the development and progression of chronic diseases is a subject of ongoing debate and research. nih.govnih.gov While historically, high intakes of omega-6 fatty acids, including this compound, were thought to be pro-inflammatory, more recent evidence has challenged this notion. nih.govsniglobal.orgsniglobal.org A systematic review of randomized controlled trials found no evidence that increasing dietary this compound increases inflammatory markers in healthy individuals. nih.govresearchgate.net

However, some research suggests that excessive consumption of this compound, particularly in the context of a typical Western diet with a high omega-6 to omega-3 ratio, could contribute to chronic inflammation and the pathogenesis of various diseases, including cardiovascular disease and certain cancers. nih.govnih.govnih.gov One proposed mechanism is the formation of oxidized this compound metabolites (OXLAMs), which have been implicated in cellular dysfunction and disease processes. nih.govnih.govencyclopedia.pub

Future research must move beyond simple associations and delve deeper into the mechanistic pathways by which this compound and its metabolites influence chronic disease progression. This includes investigating the impact of this compound on mitochondrial function, cellular signaling, and the production of lipid mediators. nih.govnih.gov Long-term, well-controlled intervention studies are needed to clarify the causal relationships between this compound intake, OXLAM formation, and the risk of chronic diseases. A more comprehensive understanding of these complex interactions is essential for formulating evidence-based dietary guidelines.

Translational Research on this compound's Therapeutic Potential for Immune-Mediated Disorders and Metabolic Imbalances

Emerging evidence suggests that this compound and its derivatives may have therapeutic potential for a range of immune-mediated disorders and metabolic imbalances. researchgate.net For example, certain CLA isomers have demonstrated anti-inflammatory properties in preclinical models, suggesting a potential role in managing inflammatory conditions. wikipedia.orgnih.govpsu.edu

In the context of metabolic health, clinical interventions have shown that dietary supplementation with this compound can improve body composition, lipid profiles, and insulin sensitivity, while reducing systemic inflammation and fatty liver. researchgate.net These effects position this compound-rich oils as a potential dietary strategy to help prevent cardiometabolic disease. researchgate.net The activation of PPARs by this compound and its metabolites may partly explain these beneficial effects on dyslipidemia, insulin sensitivity, and inflammation. researchgate.net

Translational research is needed to bridge the gap between these promising preclinical and clinical findings and their application in clinical practice. This includes identifying the optimal forms and dosages of this compound or its derivatives for specific conditions, as well as understanding the patient populations most likely to benefit. Further investigation into the cellular and molecular mechanisms of action will be crucial for developing novel therapeutic strategies targeting immune and metabolic pathways.

Further Investigation into this compound-Gut Microbiome Axis in Human Health

The gut microbiome is increasingly recognized as a key player in human health and disease, and its interaction with dietary components is a burgeoning area of research. rsc.org Recent studies have begun to explore the intricate relationship between this compound and the gut microbiota. physiology.orgnih.gov It is now understood that gut bacteria can metabolize dietary lipids, including this compound, producing a variety of bioactive metabolites. rsc.orgrsc.orgresearchgate.net

For instance, certain species of gut bacteria, such as Roseburia, can convert this compound into CLA and other beneficial compounds like vaccenic acid. nih.gov This microbial production of CLA in the gut could have local effects on gut health, such as reducing inflammation, and may also contribute to the systemic pool of these health-promoting fatty acids. nih.gov Conversely, dietary this compound can also influence the composition of the gut microbiota. physiology.orgfarmaimpresa.com For example, a diet high in this compound has been shown to alter the relative abundance of different bacterial phyla in animal models. farmaimpresa.com

The this compound-gut microbiome axis represents a promising area for future research. A deeper understanding of how dietary this compound shapes the gut microbiome and how microbial metabolites of this compound influence host physiology could lead to novel strategies for preventing and treating a variety of conditions, from inflammatory bowel disease to metabolic disorders. nih.govfarmaimpresa.com

Defining Optimal Dietary Ratios of Omega-6 to Omega-3 Fatty Acids

The balance between omega-6 and omega-3 fatty acids in the diet is considered a critical determinant of health. nih.govocl-journal.org Historically, human diets had a relatively balanced ratio of these two essential fatty acid families, estimated to be around 1:1. nih.gov In contrast, modern Western diets are characterized by a much higher omega-6 to omega-3 ratio, often in the range of 15:1 to 20:1. nih.govmitohealth.comscielo.br This imbalance is thought to promote the pathogenesis of numerous chronic diseases, including cardiovascular disease, cancer, and inflammatory and autoimmune conditions. nih.govebm-journal.org

A lower omega-6 to omega-3 ratio is generally considered more desirable for reducing the risk of chronic diseases. nih.gov However, the precise optimal ratio remains a subject of debate. mitohealth.cominsidetracker.com Recommended ratios from various experts and studies range from 1:1 to 4:1. ocl-journal.orgmitohealth.comwikipedia.org Research has shown that different ratios may be beneficial for different health conditions. For example, a ratio of 2-3:1 has been shown to suppress inflammation in patients with rheumatoid arthritis, while a 4:1 ratio was associated with a significant reduction in total mortality in a secondary prevention study of cardiovascular disease. nih.gov

Defining an optimal dietary omega-6 to omega-3 ratio is a key research imperative. This will likely require consideration of various factors, including an individual's genetic background, health status, and life stage. nih.govocl-journal.org Further research is needed to establish evidence-based recommendations for the general population and for specific patient groups to harness the full health benefits of a balanced intake of these essential fatty acids.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify linoleic acid isomers in complex biological samples?

  • Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection. Calibrate instruments using certified standards (e.g., 9(E),12(E)-linoleic acid ethyl ester ). Validate purity (>98%) via nuclear magnetic resonance (NMR) and compare retention times with reference databases. For tissue samples, employ lipid extraction protocols (e.g., Folch method) to minimize matrix interference .

Q. What experimental design considerations are critical for studying this compound’s oxidation stability?

  • Answer: Control temperature, light exposure, and oxygen levels during storage. Use antioxidants (e.g., tocopherols) to isolate oxidation pathways. Quantify peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) at multiple timepoints. Include negative controls (e.g., inert atmosphere) and replicate experiments to account for batch variability .

Q. How can conflicting data on this compound’s role in obesity be resolved?

  • Answer: Analyze study designs for isomer specificity (e.g., trans-10,cis-12 vs. cis-9,trans-11 CLA), dosage variations, and subject demographics. Meta-analyses should stratify data by isomer type, study duration, and model (animal vs. human). For example, CLA reduces fat mass in rodents but shows inconsistent results in humans due to metabolic differences .

Advanced Research Questions

Q. What mechanistic approaches elucidate this compound’s role in inflammatory pathways?

  • Answer: Use in vitro models (e.g., macrophage cell lines) to measure cytokine production (IL-6, TNF-α) under this compound treatment. Combine with siRNA knockdown of receptors (e.g., PPAR-γ) to identify signaling pathways. Validate findings in transgenic animal models and correlate with lipidomics profiling .

Q. How should researchers address discrepancies in this compound’s pro- vs. anti-carcinogenic effects?

  • Answer: Conduct dose-response studies to identify biphasic effects (e.g., pro-apoptotic at high doses vs. proliferative at low doses). Use isomer-specific probes (e.g., 13-HODE for cis-9,cis-12 isomer) to track metabolic fates. Cross-reference with transcriptomic data (e.g., RNA-seq) to identify gene networks modulated by specific isomers .

Q. What methodologies optimize the reproducibility of in vivo this compound studies?

  • Answer: Standardize diets (e.g., AIN-93G with defined this compound content) and housing conditions (temperature, circadian rhythm). Use littermate controls and randomize treatment groups. For human trials, employ double-blinding and placebo-controlled designs. Adhere to NIH guidelines for preclinical reporting .

Methodological Best Practices

Q. How to present this compound data effectively in publications?

  • Answer: Use tables to summarize isomer concentrations, experimental conditions, and statistical outcomes (mean ± SEM, p-values). Include chromatograms or spectra in supplementary materials. For clinical data, follow CONSORT guidelines and disclose conflicts of interest .

Q. What statistical tools are recommended for analyzing this compound dose-response relationships?

  • Answer: Apply nonlinear regression models (e.g., log-logistic curves) for IC50/EC50 calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for individual variability. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linoleic Acid
Reactant of Route 2
Linoleic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.